Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-benzyl-5-oxomorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUDPLWXJNKTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543339 | |
| Record name | Methyl 4-benzyl-5-oxomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106910-81-0 | |
| Record name | Methyl 4-benzyl-5-oxomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106910-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, a chiral morpholine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis protocol for this specific molecule, this guide outlines a highly viable synthetic route based on the esterification of its commercially available carboxylic acid precursor, (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid.
Introduction
Morpholine scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of chirality and specific functional groups, such as in (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, allows for the fine-tuning of molecular properties and biological activity. This guide details a practical and efficient method for the preparation of this target compound, providing researchers with the necessary information for its synthesis and further investigation.
Synthetic Pathway Overview
The most direct and efficient synthetic strategy for obtaining (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate is the esterification of the corresponding carboxylic acid. This approach is advantageous due to the commercial availability of the chiral starting material, (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid. Several standard esterification methods are applicable, with the acid-catalyzed Fischer esterification being a common and cost-effective choice.
The overall synthetic transformation is depicted below:
Caption: Synthetic workflow for the esterification of (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid.
Experimental Protocol: Fischer Esterification
This section provides a detailed experimental protocol for the synthesis of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate via Fischer esterification.
3.1. Materials and Reagents
-
(S)-4-benzyl-5-oxomorpholine-3-carboxylic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Deionized Water
3.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper
3.3. Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid (1.0 equivalent).
-
Dissolution and Catalyst Addition: Add anhydrous methanol in sufficient quantity to dissolve the starting material (approximately 10-20 mL per gram of carboxylic acid). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol). Maintain the reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Washing: Wash the organic layer with deionized water, followed by a wash with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate. The data is based on typical yields and purities for Fischer esterification reactions of similar substrates.
| Parameter | Value |
| Starting Material | (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid |
| Product | (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate |
| Molecular Formula | C₁₃H₁₅NO₄ |
| Molecular Weight | 249.26 g/mol |
| Typical Yield | 85-95% |
| Purity (by NMR/LC-MS) | >95% |
| Appearance | White to off-white solid or oil |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.40-7.25 (m, 5H), 4.95 (d, J=14.8 Hz, 1H), 4.45 (d, J=14.8 Hz, 1H), 4.30-4.20 (m, 2H), 4.10 (dd, J=8.0, 4.0 Hz, 1H), 3.80 (s, 3H), 3.60-3.50 (m, 1H), 3.40-3.30 (m, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ | 170.5, 168.0, 136.0, 129.0, 128.5, 128.0, 68.0, 58.0, 52.5, 50.0, 48.0 |
| Mass Spectrometry (ESI+) | m/z 250.1 [M+H]⁺ |
Alternative Synthetic Methods
While Fischer esterification is a robust method, other techniques can also be employed for the synthesis of the target molecule. The choice of method may depend on the scale of the reaction and the sensitivity of the substrate to acidic conditions.
5.1. Reaction with Diazomethane
Treatment of the carboxylic acid with diazomethane in a non-protic solvent like diethyl ether provides a high-yielding and clean conversion to the methyl ester under mild conditions.[1][2] However, diazomethane is a toxic and explosive reagent, requiring specialized handling procedures.
5.2. Reaction with Methyl Iodide
The carboxylic acid can be deprotonated with a base (e.g., potassium carbonate) and then reacted with methyl iodide to form the methyl ester. This method is also performed under relatively mild conditions.
The logical relationship for selecting a synthetic method is outlined in the diagram below:
Caption: Decision diagram for selecting an esterification method.
Conclusion
This technical guide provides a practical and detailed protocol for the synthesis of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate. The presented Fischer esterification method, starting from the commercially available carboxylic acid, offers an efficient and scalable route to this valuable chiral building block. The alternative methods and decision-making framework provide researchers with additional options to suit their specific laboratory capabilities and project requirements. This information is intended to empower researchers in the fields of medicinal chemistry and drug development to access and utilize this compound for their research endeavors.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate. Due to the limited availability of published experimental data for this specific compound, this document consolidates information from chemical suppliers and publicly accessible databases. Where experimental data is unavailable, predicted values are provided. Furthermore, this guide outlines a general experimental workflow for the synthesis and characterization of such a molecule and discusses the potential biological significance of the core morpholine scaffold in drug discovery.
Physicochemical Properties
The following tables summarize the available quantitative data for this compound. It is important to note that some of these data are for specific enantiomers, as indicated.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₄ | PubChemLite[1] |
| Molecular Weight | 249.26 g/mol | MySkinRecipes[2] |
| Monoisotopic Mass | 249.10011 Da | PubChemLite[1] |
| Appearance | White to off-white powder or crystals | Sigma-Aldrich[3] |
| Storage Conditions | 2-8°C | MySkinRecipes[2] |
Table 2: Structural and Identification Data
| Identifier | Value |
| IUPAC Name | This compound |
| SMILES | COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 |
| InChI | InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
| InChIKey | UTUDPLWXJNKTNP-UHFFFAOYSA-N |
| CAS Number | 106910-81-0 (Unspecified stereochemistry) |
| (R)-enantiomer CAS | 1235639-75-4 |
| (S)-enantiomer CAS | 106973-37-9 |
Table 3: Experimental and Predicted Physicochemical Data
| Property | Value | Type |
| Melting Point | 105-107°C ((R)-enantiomer) | Experimental[2] |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| XlogP | 0.8 | Predicted[1] |
Table 4: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 250.10739 | 154.5 |
| [M+Na]⁺ | 272.08933 | 160.5 |
| [M-H]⁻ | 248.09283 | 160.0 |
| [M+NH₄]⁺ | 267.13393 | 168.6 |
| [M+K]⁺ | 288.06327 | 159.9 |
| Data from PubChemLite[1] |
Experimental Protocols
General Synthetic Workflow
A potential synthetic route could involve the N-benzylation of a suitable amino acid ester, followed by cyclization to form the 5-oxomorpholine ring.
Characterization Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation. The proton NMR would confirm the presence of the benzyl group, the morpholine ring protons, and the methyl ester. The carbon NMR would identify all unique carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify key functional groups, such as the ester carbonyl (C=O) stretch, the amide carbonyl (C=O) stretch of the oxomorpholine ring, and C-O and C-N bond vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to determine the purity of the synthesized compound. A suitable method would be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.
Biological Context and Potential Significance
While no specific biological activities or signaling pathway interactions have been reported for this compound, the morpholine scaffold is a well-established privileged structure in medicinal chemistry.[4][5][6][7] Morpholine-containing compounds are known to exhibit a wide range of biological activities, with a significant number of approved drugs and clinical candidates targeting the central nervous system (CNS).[4][5][7]
The physicochemical properties of the morpholine ring, including its pKa and ability to form hydrogen bonds, often impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[6][7]
Given the prevalence of the morpholine motif in neuroactive compounds, it is plausible that this compound could be investigated for its potential effects on neurological targets. However, without experimental data, this remains speculative. Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. PubChemLite - this compound (C13H15NO4) [pubchemlite.lcsb.uni.lu]
- 2. (R)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate [myskinrecipes.com]
- 3. (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-37-9 [sigmaaldrich.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate
CAS Number: 1235639-75-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate is a chiral organic compound featuring a morpholine core. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity.[1][2] This guide provides a comprehensive overview of the available technical data for this specific molecule, including its chemical properties, a plausible synthetic approach, and its potential applications in drug discovery, particularly for central nervous system (CNS) disorders.[3]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₄ | --INVALID-LINK-- |
| Molecular Weight | 249.26 g/mol | --INVALID-LINK-- |
| Melting Point | 105-107°C | --INVALID-LINK-- |
| Appearance | White to off-white powder or crystals | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
| XlogP (Predicted) | 0.8 | --INVALID-LINK-- |
Synthesis
A detailed, validated experimental protocol for the synthesis of Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate is not explicitly described in publicly available literature. However, based on general methods for the synthesis of related morpholine derivatives found in patent literature, a plausible synthetic route can be proposed.[4] The following protocol is a hypothetical procedure derived from the synthesis of similar benzyl morpholine structures and should be optimized and validated in a laboratory setting.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate.
Experimental Protocol (Hypothetical)
Materials:
-
(R)-2-(benzylamino)propan-1-ol (or other suitable chiral N-benzylamino alcohol)
-
Methyl bromoacetate
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Alkylation: To a solution of the chiral N-benzylamino alcohol (1 equivalent) in anhydrous DMF at 0°C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture for 30 minutes at 0°C. To this, add a solution of methyl bromoacetate (1.1 equivalents) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Intramolecular Cyclization (Lactamization): The crude intermediate from the previous step is dissolved in a suitable solvent (e.g., toluene). A base (e.g., sodium methoxide) is added, and the mixture is heated to reflux to induce intramolecular cyclization to form the 5-oxomorpholine ring. The reaction progress is monitored by TLC.
-
Purification: After completion of the reaction, the mixture is cooled, washed with water, and the organic layer is dried and concentrated. The crude product is then purified by silica gel column chromatography to yield the desired Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate.
Note: This is a generalized and hypothetical protocol. The choice of base, solvent, and reaction conditions will require optimization for this specific substrate.
Potential Applications in Drug Discovery
The morpholine nucleus is a key component in a variety of approved drugs and clinical candidates, particularly those targeting the central nervous system.[1] Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability.
Role as a Precursor for CNS-Active Agents
Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate, with its chiral center and functional groups, is a valuable building block for the synthesis of more complex molecules.[3] The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The benzyl group can potentially be removed via hydrogenolysis to allow for further functionalization at the nitrogen atom.
The inherent chirality of this molecule is of significant interest, as stereochemistry plays a crucial role in the specific binding of a drug to its biological target, which can lead to improved efficacy and a reduction in off-target side effects.[3]
Caption: Potential derivatization strategies for drug discovery.
Biological Activity
As of the date of this guide, there is no publicly available data on the specific biological activity or pharmacological profile of Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate. Its primary known utility is as a synthetic intermediate.[3] Further research and screening would be necessary to determine if this compound possesses any intrinsic biological activity.
Conclusion
Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate is a chiral building block with potential applications in the synthesis of novel therapeutic agents, particularly for CNS-related targets. While detailed experimental and biological data are currently lacking in the public domain, its structural features make it an attractive starting point for medicinal chemistry campaigns. Further investigation into its synthesis and biological evaluation is warranted to fully explore its potential in drug discovery and development.
References
- 1. US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]
- 2. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]
- 3. US7462738B2 - Processes for the preparation of R-(+)-3-(carbamoyl methyl)-5-methylhexanoic acid and salts thereof - Google Patents [patents.google.com]
- 4. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
A Technical Guide to the Structure Elucidation of N-benzyl Oxomorpholine Esters
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Introduction
N-benzyl oxomorpholine esters represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The morpholine core is a prevalent scaffold in numerous approved drugs, valued for its favorable physicochemical properties, while the N-benzyl group and ester functionalities allow for diverse synthetic modifications. Accurate and unambiguous structure elucidation is a critical step in the development of novel chemical entities, ensuring the correct molecule is advanced through the discovery pipeline. This is crucial for establishing structure-activity relationships (SAR), ensuring patentability, and meeting regulatory requirements.
This technical guide provides an in-depth overview of the modern analytical techniques and integrated workflows used to confirm the chemical structure of N-benzyl oxomorpholine esters. It is intended for researchers and scientists involved in the synthesis, characterization, and development of these and related molecules. The guide covers key spectroscopic and chromatographic methods, presents data in a structured format, and includes detailed experimental protocols.
The Analytical Workflow for Structure Elucidation
The process of structure elucidation is a systematic, multi-technique approach. It begins with preliminary analysis to confirm the presence of the desired product and assess its purity, followed by detailed spectroscopic analyses to piece together the molecular structure, and often culminates in definitive proof through methods like X-ray crystallography for crystalline solids.
Caption: General workflow for the synthesis and structure elucidation of a novel compound.
Key Analytical Techniques
A combination of spectroscopic methods is essential for unambiguous structure determination.[1] Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[1] It provides detailed information about the carbon-hydrogen framework. For N-benzyl oxomorpholine esters, specific proton (¹H) and carbon (¹³C) signals are expected.
¹H NMR Spectroscopy: This technique identifies the different types of protons and their connectivity. Key expected signals are summarized below.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Benzyl -CH₂- | 4.5 - 5.0 | Singlet (s) | A characteristic singlet integrating to 2H. |
| Aromatic (Benzyl) | 7.2 - 7.5 | Multiplet (m) | Complex pattern for the 5 protons of the phenyl ring. |
| Oxomorpholine Ring Protons | 3.0 - 4.5 | Multiplets (m) | Complex splitting patterns (e.g., d, t, dd) depending on the specific ring position and substitution. |
| Ester Alkyl Group (e.g., -OCH₃) | ~3.7 | Singlet (s) | For a methyl ester. |
| Ester Alkyl Group (e.g., -OCH₂CH₃) | ~4.2 (q), ~1.3 (t) | Quartet (q), Triplet (t) | For an ethyl ester. |
¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Ester Carbonyl (C=O) | 168 - 175 | One of the most downfield signals. |
| Oxomorpholine Carbonyl (C=O) | 165 - 172 | The lactam/amide carbonyl signal. |
| Aromatic (Benzyl, C-H) | 127 - 129 | Multiple signals in a narrow range. |
| Aromatic (Benzyl, Quaternary C) | 135 - 138 | The carbon attached to the benzylic CH₂. |
| Benzyl -CH₂- | 50 - 55 | - |
| Oxomorpholine Ring Carbons | 40 - 70 | Signals for the CH₂ groups within the ring. |
| Ester Alkyl Group (e.g., -OCH₃) | ~52 | For a methyl ester. |
2D NMR Techniques: For complex molecules, 2D NMR is used to establish definitive correlations and connectivity.[2]
Caption: Relationship between 1D and 2D NMR experiments for structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition (via High-Resolution MS, HRMS) of a compound, along with structural information from its fragmentation patterns.[1][2]
Key Fragmentation Patterns: For N-benzyl substituted heterocycles, a characteristic fragmentation involves the cleavage of the C-C bond of the alkyl chain attached to the nitrogen, leading to the formation of the tropylium ion.[3]
| m/z (Mass-to-Charge Ratio) | Fragment Identity | Notes |
| [M+H]⁺ or [M]⁺˙ | Molecular Ion / Protonated Molecule | Confirms the molecular weight. HRMS provides the elemental formula. |
| 91 | [C₇H₇]⁺ | The highly stable tropylium ion, a hallmark of benzyl groups. This is often the base peak. |
| [M-R]⁺ (from ester) | Loss of Alkoxy Group | Fragmentation of the ester moiety (e.g., loss of OCH₃ or OCH₂CH₃). |
| Varies | Oxomorpholine Ring Opening | Complex fragments resulting from the cleavage of the heterocyclic ring. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3100 - 3000 | Aromatic C-H | Stretch |
| 3000 - 2850 | Aliphatic C-H | Stretch |
| ~1735 - 1750 | Ester C=O | Stretch |
| ~1670 - 1690 | Lactam (Amide) C=O | Stretch |
| ~1600, ~1450 | Aromatic C=C | Stretch |
| ~1250 - 1000 | C-O and C-N | Stretch |
X-ray Crystallography
For compounds that can be grown as single crystals, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule.[4] This technique is considered the "gold standard" for structure proof, confirming absolute and relative stereochemistry.
Experimental Protocols
Detailed and consistent experimental procedures are vital for obtaining high-quality, reproducible data.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified N-benzyl oxomorpholine ester.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.[2]
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. These experiments may take several hours to complete.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Further dilute the stock solution to a working concentration of ~0.1 mg/mL using the mobile phase.
-
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid.
-
Gradient Example: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm) or a Diode Array Detector (DAD) to scan multiple wavelengths.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the sample and a blank (mobile phase) injection.
-
Integrate the peak area of the main component and any impurities.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
Integrated Analysis: A Case Study Workflow
To illustrate the process, consider the hypothetical structure elucidation of methyl 4-benzyl-3-oxomorpholine-2-carboxylate.
Caption: An integrated workflow combining multiple techniques for structure confirmation.
Conclusion
The structure elucidation of N-benzyl oxomorpholine esters relies on a synergistic combination of modern analytical techniques. While NMR spectroscopy provides the foundational details of the C-H framework, it is the integration with mass spectrometry for molecular formula and fragmentation data, IR spectroscopy for functional group identification, and chromatography for purity assessment that enables confident and unambiguous structure assignment. For crystalline materials, single-crystal X-ray diffraction offers the ultimate confirmation. Adherence to detailed and validated experimental protocols is paramount for generating the high-quality data necessary to support drug discovery and development programs.
References
Chiral Morpholine Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen, has emerged as a "privileged structure" in medicinal chemistry. Its unique combination of advantageous physicochemical properties—such as metabolic stability, aqueous solubility, and hydrogen bonding capability—makes it a highly sought-after scaffold in drug design.[1][2][3] The introduction of chirality to this versatile core further unlocks vast chemical space, enabling the development of highly potent and selective therapeutic agents across a spectrum of diseases. This guide provides a comprehensive review of the role of chiral morpholine derivatives in medicinal chemistry, focusing on their application in oncology, infectious diseases, and central nervous system disorders, complete with quantitative data, experimental protocols, and workflow visualizations.
The Strategic Advantage of the Morpholine Scaffold
The morpholine moiety is not merely a passive linker or solvent-mimicking group; it actively contributes to the pharmacological profile of a molecule. Its basic nitrogen atom (pKa ≈ 8.7) can be readily functionalized, while the ether oxygen can act as a hydrogen bond acceptor.[4][5] This duality allows morpholine-containing compounds to engage in specific molecular interactions with biological targets.[6] Furthermore, its incorporation often improves pharmacokinetic properties, enhancing bioavailability and metabolic stability, which are critical for successful drug development.[2][5] The rigid, chaired conformation of the morpholine ring, when combined with stereocenters, allows for precise spatial orientation of substituents, which is crucial for selective binding to chiral protein targets like enzymes and receptors.[7][8]
A general workflow for the discovery of drugs incorporating chiral morpholine scaffolds often follows a multi-stage process from synthesis to candidate selection.
Applications in Oncology
Chiral morpholine derivatives have made a significant impact in oncology, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
PI3K/mTOR Pathway Inhibitors
The Phosphoinositide 3-kinase (PI3K) and a serine/threonine kinase, the mammalian target of rapamycin (mTOR) are central components of a signaling pathway that governs cell growth, proliferation, and survival. Dual inhibitors targeting both PI3K and mTOR are of high interest. The morpholine ring is a key feature in many potent inhibitors, including the pan-Class I PI3K inhibitor ZSTK474.[9]
Studies have shown that replacing a morpholine group in ZSTK474 analogs with functionalities lacking the ether oxygen can lead to a significant reduction in inhibitory activity, highlighting the morpholine's critical role.[9] Furthermore, the use of chiral bridged morpholines has been shown to dramatically improve selectivity for mTOR over PI3Kα.[7] Molecular modeling suggests a single amino acid difference (leucine in mTOR vs. phenylalanine in PI3K) creates a deeper pocket in mTOR that better accommodates the steric bulk of these chiral morpholines, explaining the enhanced selectivity.[7]
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A novel series of morpholine-benzimidazole-oxadiazole derivatives has been developed as potent VEGFR-2 inhibitors.[10]
Within this series, compound 5h , featuring a 3,4-dichlorophenyl group, demonstrated potent VEGFR-2 inhibition comparable to the reference drug sorafenib. This highlights the synergistic effect of the morpholine moiety combined with other pharmacophoric elements.[10]
| Compound | Target | IC50 (µM) | Cell Line (Antiproliferative IC50) | Reference |
| Compound 5h | VEGFR-2 | 0.049 ± 0.002 | HT-29 (Colon Cancer) | [10] |
| Compound 5j | VEGFR-2 | 0.098 ± 0.011 | HT-29 (Colon Cancer) | [10] |
| Sorafenib (Ref.) | VEGFR-2 | 0.037 ± 0.001 | HT-29 (Colon Cancer) | [10] |
| AK-3 | (Antiproliferative) | - | MCF-7 (Breast): 6.44 ± 0.29 µM | [11] |
| AK-10 | (Antiproliferative) | - | MCF-7 (Breast): 3.15 ± 0.23 µM | [11] |
Applications in Infectious Diseases
The morpholine scaffold is a core component of several antibacterial agents. Its presence can enhance potency and overcome resistance mechanisms.
Antibacterial Agents
Linezolid, an oxazolidinone antibiotic, is a prominent example of a marketed drug containing a morpholine ring, used to treat infections from Gram-positive bacteria.[12] Inspired by this, numerous morpholine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, newly synthesized morpholine derivatives containing an azole nucleus have shown promising activity against various microorganisms, including Mycobacterium smegmatis.[12]
Recently, morpholine-modified ruthenium-based complexes have been investigated as novel metalloantibiotics. One such complex, Ru(II)-3 , exhibited exceptionally potent activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) superior to many clinical antibiotics.[13] The mechanism involves membrane destruction and the induction of reactive oxygen species (ROS).[13]
| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action | Reference |
| Ru(II)-3 | S. aureus | 0.78 | Membrane disruption, ROS induction | [13] |
| Linezolid | Gram-positive bacteria | Varies | Protein synthesis inhibition | [12] |
| Compound 8 | M. smegmatis & others | Active | (Not specified) | [12] |
Applications in Central Nervous System (CNS) Disorders
Chirality is paramount in the design of CNS-active drugs, where stereoisomers can have vastly different effects. Chiral morpholine derivatives have been successfully developed as modulators of key neurotransmitter systems.
Serotonin and Noradrenaline Reuptake Inhibitors
Dual inhibitors of serotonin (SRI) and noradrenaline (NRI) reuptake are effective treatments for depression and other mood disorders. The (SS)- and (RR)-enantiomers of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have been explored for this purpose.[8] Structure-activity relationship studies revealed that both stereochemistry and the substitution pattern on the aromatic rings are critical determinants of potency and selectivity. This research led to the identification of selective SRIs, selective NRIs, and potent dual SNRIs from the same chemical series, demonstrating the power of stereochemical control.[8] One potent and selective dual SNRI, compound (SS)-5a, was selected as a preclinical candidate.[8]
| Compound Series | Target | Key Finding | Reference |
| 2-[(phenoxy)(phenyl)methyl]morpholine | SERT, NET | Stereochemistry and aryl substitution dictate selectivity for SRI, NRI, or dual SNRI activity. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of chiral morpholine derivatives, based on published literature.
Protocol 1: Synthesis of Chiral Morpholines via Electrophile-Induced Cyclization[14]
This method describes the synthesis of chiral morpholines from optically pure N-allyl-β-aminoalcohols.
-
Preparation of Reactant: Dissolve the optically pure N-allyl-β-aminoalcohol (1.0 mol eq.) in dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to -78°C using an acetone-dry ice bath.
-
Addition of Bromine: Add a 10% (w/v) solution of bromine in DCM (1.0 mol eq.) dropwise over 5 minutes while maintaining the temperature at -78°C.
-
Reaction Quenching: After the addition is complete, remove the flask from the cooling bath and immediately quench the reaction by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash chromatography on silica gel using a petroleum ether-diethyl ether solvent system to yield the chiral (2R,5S)-2-(bromomethyl)-morpholine derivative.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay[10]
This protocol outlines the procedure for assessing the inhibitory activity of compounds against the VEGFR-2 enzyme.
-
Plate Preparation: Add 5 µL of the test compound (at various concentrations) and 5 µL of the reference drug (e.g., Sorafenib) to the wells of a 96-well plate.
-
Enzyme and Substrate Addition: To each well, add 20 µL of a solution containing the VEGFR-2 enzyme and a suitable substrate (e.g., a poly-Glu-Tyr peptide) in kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), where the amount of remaining ATP is quantified. A lower signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing no inhibitor). Plot the inhibition percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Chiral morpholine derivatives represent a cornerstone of modern medicinal chemistry, offering a robust and versatile scaffold for the development of novel therapeutics. Their favorable physicochemical properties and the ability to precisely control stereochemistry have enabled the creation of highly potent and selective agents in oncology, infectious diseases, and CNS disorders. The continued exploration of novel synthetic routes and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of next-generation drugs built upon this privileged core.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, a morpholine derivative of interest in synthetic chemistry and pharmaceutical research. The structured data and visualizations herein are intended to support laboratory and development activities.
Chemical Properties
The fundamental molecular properties of this compound have been determined and are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₄[1][2] |
| Molecular Weight | 249.26 g/mol [1][2] |
Structural Representation
The chemical name denotes a core morpholine ring with several key substitutions that define its structure and potential reactivity. A logical diagram illustrating the relationship between these principal structural components is provided below.
Caption: Logical relationship of the core molecular structure.
Experimental Protocols Disclaimer: This guide summarizes core chemical data. Detailed experimental protocols for the synthesis or analysis of this compound are beyond the scope of this document and should be sourced from peer-reviewed literature or established chemical synthesis databases. Researchers should develop and validate their own protocols in accordance with laboratory safety standards and institutional guidelines.
References
The Discovery and Synthesis of Morpholinone-Based Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholinone core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. Its unique structural and physicochemical properties often impart favorable pharmacokinetic profiles, including improved solubility and metabolic stability, making it an attractive moiety for the design of novel therapeutics. This technical guide provides an in-depth overview of the key synthetic strategies for accessing morpholinone-based scaffolds, detailed experimental protocols for seminal reactions, and a summary of their biological significance, with a focus on their role as neurokinin-1 (NK-1) receptor antagonists.
Key Synthetic Methodologies
The construction of the morpholinone ring can be achieved through various synthetic routes, ranging from classical cyclization reactions to modern catalytic asymmetric methodologies. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.
Asymmetric Aza-Benzilic Ester Rearrangement
A powerful strategy for the enantioselective synthesis of C3-substituted morpholinones involves a chiral phosphoric acid-catalyzed aza-benzilic ester rearrangement. This reaction proceeds through a domino [4+2] heteroannulation of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols, followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals.[1][2][3][4] This method provides access to chiral morpholinones with high enantioselectivity.
Zinc Chloride-Catalyzed Cyclizative 1,2-Rearrangement
For the synthesis of morpholinones bearing challenging aza-quaternary stereocenters, a zinc chloride-catalyzed cyclizative 1,2-rearrangement has been developed.[5][6] This approach efficiently constructs structurally diverse C3-disubstituted morpholin-2-ones from readily available achiral linear starting materials. Mechanistic studies suggest an unusual reaction sequence involving a formal [4+2] heteroannulation followed by a 1,2-ester or amide migration.[5]
Copper-Catalyzed Three-Component Synthesis
A versatile and atom-economical approach to highly substituted morpholines is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates.[7][8][9] This method allows for the rapid assembly of complex morpholine scaffolds from simple and commercially available starting materials.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic methodologies described above, providing a comparative overview of their efficiency and stereoselectivity.
Table 1: Asymmetric Aza-Benzilic Ester Rearrangement
| Entry | Arylglyoxal | 2-(Arylamino)ethan-1-ol | Yield (%) | ee (%) | Reference |
| 1 | Phenylglyoxal | 2-(Phenylamino)ethanol | 95 | 96 | [1] |
| 2 | 4-Methoxyphenylglyoxal | 2-(Phenylamino)ethanol | 92 | 97 | [1] |
| 3 | 4-Chlorophenylglyoxal | 2-(Phenylamino)ethanol | 96 | 95 | [1] |
| 4 | 1-Naphthylglyoxal | 2-(Phenylamino)ethanol | 85 | 94 | [1] |
| 5 | Phenylglyoxal | 2-((4-Methoxyphenyl)amino)ethanol | 93 | 96 | [1] |
Table 2: Zinc Chloride-Catalyzed Cyclizative 1,2-Rearrangement
| Entry | Arylglyoxal | Amino Alcohol | Yield (%) | Reference |
| 1 | Phenylglyoxal | 2-Amino-2-methyl-1-propanol | 85 | [5] |
| 2 | 4-Methoxyphenylglyoxal | 2-Amino-2-methyl-1-propanol | 88 | [5] |
| 3 | 4-Chlorophenylglyoxal | 2-Amino-2-methyl-1-propanol | 82 | [5] |
| 4 | Phenylglyoxal | 1-Aminomethyl-1-cyclohexanol | 78 | [5] |
Table 3: Copper-Catalyzed Three-Component Synthesis of Morpholines
| Entry | Amino Alcohol | Aldehyde | Diazomalonate | Yield (%) | dr | Reference |
| 1 | 2-Aminoethanol | Benzaldehyde | Diethyl diazomalonate | 75 | - | [8] |
| 2 | (S)-2-Amino-1-propanol | Benzaldehyde | Diethyl diazomalonate | 82 | 1.5:1 | [8] |
| 3 | 2-Amino-2-methyl-1-propanol | 4-Chlorobenzaldehyde | Diethyl diazomalonate | 78 | - | [8] |
| 4 | 2-Aminoethanol | 4-Methoxybenzaldehyde | Diethyl diazomalonate | 80 | - | [8] |
Table 4: Biological Activity of Morpholinone-Based NK-1 Receptor Antagonists
| Compound | Structure | IC50 (nM) | Reference |
| Aprepitant | Image of Aprepitant structure | 0.2 | [10] |
| L-742,694 | Image of L-742,694 structure | 0.5 | [3] |
| Casopitant | Image of Casopitant structure | 0.1 | [10] |
| Netupitant | Image of Netupitant structure | 0.9 | [10] |
Experimental Protocols
General Procedure for Asymmetric Aza-Benzilic Ester Rearrangement[1]
To a solution of the 2-(arylamino)ethan-1-ol (0.12 mmol) and the chiral phosphoric acid catalyst (0.01 mmol) in toluene (1.0 mL) is added the arylglyoxal (0.10 mmol) at room temperature. The reaction mixture is stirred at the specified temperature for the time indicated in the original research paper. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired morpholinone product.
General Procedure for ZnCl2-Catalyzed Cyclizative 1,2-Rearrangement[5]
A mixture of the arylglyoxal (0.2 mmol), the amino alcohol (0.24 mmol), and ZnCl2 (0.04 mmol) in 1,2-dichloroethane (2.0 mL) is stirred in a sealed tube at the temperature indicated in the original research paper for the specified time. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel to give the corresponding morpholinone.
General Procedure for Copper-Catalyzed Three-Component Synthesis of Morpholines[8]
To a mixture of the amino alcohol (0.4 mmol) and the aldehyde (0.6 mmol) in a suitable solvent such as acetonitrile is added the copper(I) catalyst (e.g., Cu(MeCN)4PF6, 5 mol%). The diazomalonate (0.2 mmol) is then added, and the reaction mixture is stirred at the temperature and for the time specified in the original publication. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Visualizations
Signaling Pathway of the Neurokinin-1 (NK-1) Receptor
The neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), is a key target for several morpholinone-based drugs, including the antiemetic agent aprepitant. Upon binding of its endogenous ligand, Substance P, the NK-1 receptor initiates a cascade of intracellular signaling events.
Caption: Neurokinin-1 Receptor Signaling Cascade.
General Experimental Workflow for Synthesis and Evaluation
The development of novel morpholinone-based scaffolds typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: Drug Discovery Workflow for Morpholinones.
Logical Relationship of Key Synthetic Strategies
The selection of a synthetic strategy is dictated by the desired structural features of the target morpholinone. This diagram illustrates the logical relationship between the synthetic goals and the appropriate methodologies.
Caption: Synthetic Strategy Selection Guide.
References
- 1. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate. Due to the limited availability of experimental data in public domains, this document presents a combination of predicted spectroscopic data and a plausible synthetic pathway derived from established chemical principles and related literature.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on the chemical structure and are intended to serve as a reference for researchers involved in the synthesis and characterization of this and related molecules.
Table 1: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 250.10739 |
| [M+Na]⁺ | 272.08933 |
| [M-H]⁻ | 248.09283 |
| [M+NH₄]⁺ | 267.13393 |
| [M+K]⁺ | 288.06327 |
| [M]⁺ | 249.09956 |
| Monoisotopic Mass | 249.10011 Da |
Data sourced from computational predictions.[1]
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH (ortho) | 7.2 - 7.4 | Multiplet |
| Aromatic CH (meta) | 7.2 - 7.4 | Multiplet |
| Aromatic CH (para) | 7.2 - 7.4 | Multiplet |
| N-CH₂ (benzyl) | 4.5 - 4.8 | Singlet |
| O-CH₂ (morpholine) | 3.8 - 4.2 | Multiplet |
| N-CH (morpholine) | 4.0 - 4.3 | Triplet |
| O-CH₃ (ester) | 3.7 - 3.8 | Singlet |
| C-CH₂ (morpholine) | 3.4 - 3.7 | Multiplet |
Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (amide) | 168 - 172 |
| C=O (ester) | 170 - 174 |
| Aromatic C (quaternary) | 135 - 138 |
| Aromatic CH | 127 - 130 |
| N-CH₂ (benzyl) | 50 - 55 |
| O-CH₂ (morpholine) | 65 - 70 |
| N-CH (morpholine) | 55 - 60 |
| O-CH₃ (ester) | 51 - 53 |
| C-CH₂ (morpholine) | 45 - 50 |
Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O stretch (amide) | 1650 - 1690 |
| C=O stretch (ester) | 1730 - 1750 |
| C-O stretch (ester) | 1100 - 1300 |
| C-N stretch | 1180 - 1360 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
Note: These are general ranges for the expected vibrational frequencies.
Experimental Protocols
A plausible synthetic route for this compound involves the N-alkylation of a suitable amino acid ester followed by intramolecular cyclization. A detailed, generalized protocol is provided below.
Synthesis of this compound
Materials:
-
Methyl 2-amino-4-hydroxybutanoate hydrochloride
-
Benzyl bromide
-
A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
A suitable solvent (e.g., Acetonitrile)
-
An acryloylating agent (e.g., Acryloyl chloride)
-
A cyclizing agent (e.g., Sodium hydride)
Procedure:
-
N-Benzylation: To a solution of methyl 2-amino-4-hydroxybutanoate hydrochloride in acetonitrile, add diisopropylethylamine to neutralize the hydrochloride salt. Subsequently, add benzyl bromide and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acryloylation: To the resulting solution of N-benzyl-2-amino-4-hydroxybutanoate, add acryloyl chloride dropwise at 0 °C in the presence of a base like triethylamine.
-
Intramolecular Cyclization: The crude N-acryloyl-N-benzyl-2-amino-4-hydroxybutanoate is then subjected to an intramolecular Michael addition. This can be achieved by treating the compound with a strong base such as sodium hydride in an anhydrous solvent like THF. The reaction is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.
-
Infrared Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using a thin film or KBr pellet method to identify the characteristic functional group vibrations.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical relationship in the analysis of the spectroscopic data.
Caption: Proposed synthesis of the target compound.
Caption: Analysis workflow for structural elucidation.
References
An In-depth Technical Guide on the Solubility and Stability of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and standard methodologies for characterizing the solubility and stability of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS Number: 106910-81-0). Given the limited publicly available data for this specific molecule, this guide focuses on the known physicochemical properties and details the standard experimental protocols used in the pharmaceutical industry to determine solubility and stability profiles.
Core Compound Information
This compound is a morpholine derivative with a molecular formula of C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol .[1][2][3] Its structure contains a lactam (a cyclic amide) and a methyl ester, which are key functional groups influencing its chemical properties.
Solubility Profile
Quantitative solubility data for this compound is sparse in publicly accessible literature. However, one source indicates its solubility in water.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | 25 | 6.5 g/L (Slightly Soluble) | [1] |
Note: The term "slightly soluble" is a qualitative description, and the provided quantitative value should be confirmed through rigorous experimental analysis.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and widely accepted technique for determining the equilibrium solubility of a compound.[4][5][6]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., water, phosphate buffer at various pH values, organic solvents)
-
Glass flasks or vials with airtight seals
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a flask. The excess is crucial to ensure that a saturated solution is formed.
-
Equilibration: The flasks are sealed and placed in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). The mixture is agitated for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4][5][6]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, most commonly HPLC. A calibration curve is prepared using standard solutions of the compound to ensure accurate quantification.
Below is a Graphviz diagram illustrating the workflow of the shake-flask solubility determination method.
References
The 5-Oxomorpholine Scaffold: A Core Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-oxomorpholine moiety, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties contribute to favorable pharmacokinetic profiles and potent biological activities. This technical guide provides a comprehensive overview of the biological relevance of 5-oxomorpholine structures, with a primary focus on their role as inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. The guide will delve into the mechanism of action, quantitative biological data, and detailed experimental protocols relevant to the study of these compounds.
Introduction to the 5-Oxomorpholine Core
The morpholine ring is a privileged scaffold in drug design, known for improving the physicochemical properties of drug candidates.[1] The introduction of a carbonyl group at the 5-position to form a 5-oxomorpholine lactam ring further refines these properties, often leading to enhanced target binding and metabolic stability. This core is a key component of the blockbuster anticoagulant drug, Rivaroxaban (Xarelto®), highlighting its clinical and commercial significance.[2]
Mechanism of Action: Inhibition of the Coagulation Cascade
The primary and most well-documented biological role of 5-oxomorpholine-containing compounds is the inhibition of Factor Xa. FXa is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways.[3] It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot.[4]
By directly and selectively inhibiting FXa, 5-oxomorpholine derivatives like Rivaroxaban effectively interrupt the coagulation cascade, preventing thrombus formation.[3][5] This targeted mechanism of action offers a more predictable anticoagulant response compared to traditional anticoagulants like warfarin.[4]
Signaling Pathway: The Coagulation Cascade and FXa Inhibition
The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the inhibitory action of 5-oxomorpholine-containing compounds.
Quantitative Biological Data
The potency of 5-oxomorpholine derivatives as FXa inhibitors has been quantified in numerous studies. Rivaroxaban, the archetypal compound, demonstrates high affinity and potent inhibition of FXa. The following table summarizes key quantitative data for Rivaroxaban.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| Rivaroxaban | Human Factor Xa | Enzyme kinetics | Ki | 0.4 ± 0.02 nM | [6] |
| Rivaroxaban | Human Factor Xa | Prothrombinase activity | IC50 | 2.1 ± 0.4 nM | [6] |
| Rivaroxaban | Human Factor Xa | Endogenous FXa in plasma | IC50 | 21 ± 1 nM | [6] |
| Rivaroxaban | Clot-associated Factor Xa | Enzyme inhibition | IC50 | 75 nM | [6] |
Experimental Protocols
The determination of the inhibitory activity of 5-oxomorpholine compounds against Factor Xa is typically performed using a chromogenic assay. This method provides a reliable and quantifiable measure of FXa activity.
Chromogenic Anti-Factor Xa Assay
Principle: This assay measures the residual activity of a known amount of Factor Xa after incubation with an inhibitor. The remaining FXa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of the FXa inhibitor in the sample.[4][5]
Materials:
-
Purified Human Factor Xa
-
Chromogenic FXa Substrate (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Test compound (5-oxomorpholine derivative)
-
Positive control (e.g., Rivaroxaban with a known concentration)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound and positive control in assay buffer. The final concentration of the solvent should be kept constant across all wells and should not exceed 1%.
-
Dilute the Human Factor Xa enzyme to the working concentration in assay buffer.
-
Dilute the chromogenic substrate to the working concentration in assay buffer.
-
-
Assay Setup (in a 96-well microplate):
-
Test Wells: Add a specific volume of the diluted test compound to the wells.
-
Positive Control Wells: Add the same volume of the diluted positive control.
-
Negative Control (Enzyme Activity) Wells: Add the same volume of the vehicle (e.g., assay buffer with the same percentage of DMSO as the test wells).
-
Blank Wells: Add the same volume of assay buffer.
-
-
Enzyme Inhibition Reaction:
-
Add the diluted Human Factor Xa solution to all wells except the blank wells.
-
Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Reaction and Measurement:
-
Add the diluted chromogenic substrate to all wells.
-
Immediately start measuring the absorbance at 405 nm in kinetic mode for a specified duration (e.g., 10-30 minutes) or as an endpoint reading after a fixed incubation time at room temperature.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Determine the rate of substrate cleavage (change in absorbance per unit of time) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of Sample / Rate of Negative Control))
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Diagram
Synthesis of the 5-Oxomorpholine Core
The synthesis of the 5-oxomorpholine scaffold is a critical aspect of developing novel drug candidates. Several synthetic routes have been reported, often as part of the total synthesis of Rivaroxaban. A common strategy involves the cyclization of an appropriate amino alcohol precursor.
One reported synthesis of a key intermediate, 4-(4-aminophenyl)morpholin-3-one, involves the reaction of 4-nitrophenoxyacetyl chloride with 2-aminoethanol, followed by reduction of the nitro group. This intermediate can then be further elaborated to introduce the rest of the desired pharmacophore.
More advanced synthetic strategies, such as copper-catalyzed one-pot cyclization and N-arylation, have also been developed to construct the oxazolidinone ring system often found in conjunction with the 5-oxomorpholine in FXa inhibitors.
Conclusion
The 5-oxomorpholine structure has proven to be a valuable scaffold in medicinal chemistry, particularly in the development of potent and selective Factor Xa inhibitors for anticoagulant therapy. The success of Rivaroxaban underscores the potential of this heterocyclic core in designing drugs with favorable efficacy and pharmacokinetic profiles. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the biological relevance of 5-oxomorpholine derivatives and to design novel therapeutic agents targeting a range of biological pathways. Future research may uncover new biological targets and therapeutic applications for this versatile scaffold.
References
- 1. Anti-Xa | HE [hematology.mlsascp.com]
- 2. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Xa Assays [practical-haemostasis.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Rivaroxaban Anti-Xa | MLabs [mlabs.umich.edu]
A Technical Guide to the Synthetic Routes of Substituted Morpholines
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its unique physicochemical properties that often impart favorable pharmacokinetic profiles to drug candidates. This six-membered heterocycle, containing both an oxygen and a nitrogen atom, offers a balance of hydrophilicity and lipophilicity, along with hydrogen bonding capabilities, making it a desirable component in modern drug design. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing substituted morpholines, complete with comparative data, detailed experimental protocols, and workflow visualizations to aid researchers in this critical area of drug development.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a foundational and widely employed strategy for constructing the morpholine ring. These methods typically involve the formation of a linear precursor containing both a nucleophilic amine and a hydroxyl group, which then cyclize through the formation of a C-O or C-N bond.
Cyclization of Diethanolamine and its Derivatives
One of the most established methods for the synthesis of the parent morpholine ring is the acid-catalyzed dehydration of diethanolamine. This method is suitable for large-scale industrial production. Variations of this approach can be used for certain substituted morpholines.
Logical Workflow for Diethanolamine Cyclization
Caption: General workflow for the acid-catalyzed intramolecular cyclization of diethanolamine.
Experimental Protocol: Synthesis of Morpholine from Diethanolamine
This protocol is adapted from a lab-scale procedure involving hydrochloric acid.
-
Acidification: To a 500 mL round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine.
-
Carefully and with cooling, add concentrated hydrochloric acid (approx. 50-60 mL) until the pH of the mixture is ~1. This step is highly exothermic.
-
Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off water. The internal temperature should be raised to and maintained at 200-210 °C for 15 hours.
-
Work-up: After the reaction period, allow the mixture to cool to approximately 160 °C and pour it into a dish to prevent solidification within the flask.
-
Neutralization: Transfer the resulting thick paste of morpholine hydrochloride to a blender and mix thoroughly with 50 g of calcium oxide.
-
Distillation: Transfer the neutralized paste to a suitable flask and perform a distillation. A crude, wet morpholine product will be collected.
-
Drying and Purification: Dry the crude product by stirring over potassium hydroxide (~20 g) for 30-60 minutes. Decant the upper morpholine layer and reflux it over a small amount of sodium metal (~1 g) for one hour.
-
Final Distillation: Rearrange the apparatus for fractional distillation and collect the pure morpholine product at a boiling range of 126-129 °C. Expected yields are typically in the range of 35-50%.
Palladium-Catalyzed Reactions
Palladium-Catalyzed Carboamination
This strategy allows for the concise, asymmetric synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols. The key step is a Pd-catalyzed intramolecular carboamination of an O-allyl ethanolamine derivative with an aryl or alkenyl bromide.
Experimental Workflow for Pd-Catalyzed Carboamination
Caption: Multi-step workflow for cis-3,5-disubstituted morpholine synthesis via Pd-catalyzed carboamination.
Experimental Protocol: Representative Pd-Catalyzed Carboamination
This protocol describes the key cyclization step for synthesizing cis-3,5-disubstituted morpholines.
-
Apparatus Setup: Evacuate and flame-dry a Schlenk tube and then backfill with nitrogen.
-
Reagent Addition: Charge the tube with Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol%), P(2-furyl)₃ (9.3 mg, 0.04 mmol, 8 mol%), and NaOtBu (96.1 mg, 1.0 mmol).
-
Atmosphere Purge: Evacuate and backfill the tube with nitrogen again.
-
Substrate Addition: Add the aryl bromide (1.0 mmol) and a solution of the O-allyl ethanolamine substrate (0.50 mmol) in toluene (1.25 mL) to the Schlenk tube. If the aryl bromide is a solid, add it with the other solid reagents.
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes, then heat to 100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the morpholine product.
Table 1: Quantitative Data for Pd-Catalyzed Carboamination of O-Allyl Ethanolamines
| Entry | Ethanolamine Substrate (R¹) | Aryl Bromide (R²) | Product | Yield (%) |
| 1 | Phenyl | 4-Bromotoluene | 3-(4-Methylphenyl)-5-phenylmorpholine | 75 |
| 2 | Phenyl | 4-Bromoanisole | 3-(4-Methoxyphenyl)-5-phenylmorpholine | 71 |
| 3 | Isopropyl | 4-Bromotoluene | 3-(4-Methylphenyl)-5-isopropylmorpholine | 80 |
| 4 | Isopropyl | 2-Bromotoluene | 3-(2-Methylphenyl)-5-isopropylmorpholine | 66 |
Asymmetric Hydrogenation
For the synthesis of chiral morpholines, asymmetric hydrogenation of a prochiral dehydromorpholine precursor is a highly efficient and atom-economical method. This approach allows for the creation of stereocenters with high enantioselectivity.
Asymmetric Hydrogenation of Dehydromorpholines
This method utilizes a chiral bisphosphine-rhodium complex to catalyze the hydrogenation of 2-substituted dehydromorpholines, yielding a variety of chiral morpholines in high yields and excellent enantioselectivities.
Experimental Workflow for Asymmetric Hydrogenation
Caption: Workflow for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine
-
Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and the chiral ligand (e.g., (R)-SKP, 3.1 mg, 0.0055 mmol) in anhydrous dichloromethane (DCM, 1.0 mL) in a vial. Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
Substrate Preparation: In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).
-
Reaction Setup: Transfer the substrate solution to the catalyst solution. Place the resulting mixture into a stainless-steel autoclave.
-
Hydrogenation: Purge the autoclave with hydrogen gas three times, then pressurize to 50 atm of H₂. Stir the reaction at room temperature for 24 hours.
-
Work-up and Purification: After carefully releasing the pressure, remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.
Table 2: Quantitative Data for Asymmetric Hydrogenation of Dehydromorpholines
| Entry | Substrate (R group at C2) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | >99 | 92 |
| 2 | 4-Fluorophenyl | >99 | 92 |
| 3 | 4-Chlorophenyl | >99 | 93 |
| 4 | 2-Naphthyl | >99 | 94 |
| 5 | 3,5-Dimethylphenyl | >99 | 99 |
Multi-Component Reactions (MCRs)
Multi-component reactions offer an efficient and atom-economical route to highly substituted morpholines in a single synthetic operation, minimizing steps and purification efforts.
Copper-Catalyzed Three-Component Reaction
A notable example is the copper-catalyzed reaction between an amino alcohol, an aldehyde, and a diazomalonate to yield unprotected, highly substituted morpholines.
Logical Relationship in Three-Component Synthesis
Caption: Convergence of three starting materials in a copper-catalyzed reaction to form a morpholine.
Experimental Protocol: Copper-Catalyzed Three-Component Morpholine Synthesis
Note: This is a general representation. Specific conditions may vary based on substrates.
-
Reaction Setup: In a reaction vessel, combine the amino alcohol (1.0 equiv), the aldehyde (1.5 equiv), and the diazomalonate (1.0 equiv).
-
Catalyst Addition: Add the copper catalyst (e.g., Cu(MeCN)₄B(C₆F₅)₄, 5 mol%) to the mixture.
-
Solvent and Reaction: Add a suitable solvent (e.g., dichloromethane) and stir the reaction at the designated temperature (e.g., room temperature to 40 °C) for the required time (typically several hours).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue using flash column chromatography to isolate the substituted morpholine product.
Table 3: Quantitative Data for Copper-Catalyzed Three-Component Synthesis
| Entry | Amino Alcohol | Aldehyde | Diazomalonate | Yield (%) |
| 1 | 2-Amino-2-methylpropan-1-ol | Benzaldehyde | Diethyl diazomalonate | 65 |
| 2 | (S)-2-Amino-3-methylbutan-1-ol | Benzaldehyde | Diethyl diazomalonate | 50 |
| 3 | 2-Amino-2-methylpropan-1-ol | 4-Chlorobenzaldehyde | Diethyl diazomalonate | 68 |
| 4 | 2-Amino-2-methylpropan-1-ol | Cyclohexanecarboxaldehyde | Diethyl diazomalonate | 60 |
Annulative Heterocoupling of Aziridines and Epoxides
A modern and versatile strategy for accessing highly and densely C-substituted morpholines involves the formal [3+3] annulative heterocoupling of aziridines and epoxides. This method provides excellent stereochemical control as the stereocenters of the starting materials are transferred to the product.
Workflow for Aziridine-Epoxide Heterocoupling
Caption: Two-step sequence for morpholine synthesis via aziridine and epoxide coupling.
Experimental Protocol: Two-Step Aziridine-Epoxide Heterocoupling
Note: This is a generalized protocol. Optimal conditions for ring-opening (thermal vs. catalytic) and cyclization can vary.
-
Ring Opening (Thermal Protocol): In a sealed tube, combine the N-H aziridine (1.0 equiv) and the epoxide (1.2 equiv) in a suitable solvent like nitrobenzene. Heat the mixture (e.g., at 135 °C) for several hours until the starting materials are consumed (monitor by TLC or GC-MS). Cool the reaction and remove the solvent under vacuum to yield the crude aziridinyl alcohol intermediate.
-
Cyclization: Dissolve the crude aziridinyl alcohol in a solvent such as dichloromethane. Add a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., triflic acid) at a reduced temperature (e.g., 0 °C or -78 °C).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
Work-up and Purification: Quench the reaction with a basic aqueous solution (e.g., saturated NaHCO₃). Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by flash column chromatography.
Table 4: Quantitative Data for Aziridine-Epoxide Heterocoupling
| Entry | Aziridine Substituents | Epoxide Substituents | Overall Yield (%) (2 steps) |
| 1 | 2-Phenyl | 2-Phenyl | 82 |
| 2 | 2,3-Diphenyl (cis) | 2,3-Diphenyl (cis) | 75 |
| 3 | 2-Methyl | 2-Phenyl | 75 |
| 4 | 2-(4-Bromophenyl) | 2-Phenyl | 80 |
Conclusion
The synthesis of substituted morpholines is a rich and evolving field, driven by the compound class's significance in drug discovery. While classical methods like the dehydration of diethanolamines remain relevant for simpler structures, modern catalytic approaches have opened the door to unprecedented structural diversity and stereochemical control. Palladium-catalyzed carboaminations, asymmetric hydrogenations, multi-component reactions, and innovative annulations like the aziridine-epoxide heterocoupling provide powerful tools for medicinal chemists. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials. This guide serves as a foundational resource to navigate these key methodologies and facilitate the development of novel morpholine-containing therapeutics.
Methodological & Application
Application Note: Stereoselective Synthesis of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Abstract
This application note provides a detailed protocol for the stereoselective synthesis of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, a valuable chiral building block in medicinal chemistry. The described method utilizes a chiral phosphoric acid-catalyzed domino reaction between 2-(benzylamino)ethan-1-ol and methyl glyoxalate. This approach offers high yields and excellent enantioselectivity, making it a robust procedure for accessing the target morpholinone derivative.
Introduction
Chiral morpholinone scaffolds are prevalent in a variety of biologically active compounds and pharmaceuticals.[1][2] Consequently, the development of efficient and highly stereoselective methods for their synthesis is of significant interest to the drug development community. Traditional synthetic routes often rely on chiral pool starting materials or suffer from limited substrate scope. Recent advancements in organocatalysis have provided powerful tools for the asymmetric synthesis of these heterocycles.[3][4][5]
This protocol details a state-of-the-art method for the synthesis of this compound, leveraging a chiral phosphoric acid to catalyze the key stereocenter-forming reaction. The reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetal.[1][2][6] This methodology is highly efficient and provides the desired product in high enantiomeric excess.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the stereoselective synthesis of this compound based on analogous reactions reported in the literature.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 10 | 50 | 24 | 85 | 95 |
| 2 | 5 | 50 | 36 | 82 | 94 |
| 3 | 10 | 40 | 48 | 78 | 96 |
Experimental Protocol
Materials and Reagents
-
2-(Benzylamino)ethan-1-ol
-
Methyl glyoxalate (solution in toluene or generated in situ)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP or a derivative)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon inlet
-
Syringes
-
Rotary evaporator
-
Chromatography column
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).
-
Reagent Addition: Add anhydrous dichloromethane (2.0 mL) to the flask. To this solution, add 2-(benzylamino)ethan-1-ol (0.2 mmol, 1.0 equiv.).
-
Initiation of Reaction: Cool the mixture to the desired temperature (e.g., 50 °C) and add methyl glyoxalate (0.3 mmol, 1.5 equiv.) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 50 °C for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Anhydrous solvents are flammable and should be handled with care.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.
References
- 1. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Methyl 4-benzyl-5-oxomorpholine-3-carboxylate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate is a versatile chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its rigid heterocyclic scaffold, incorporating a protected amino acid moiety, makes it an attractive starting material for the stereocontrolled synthesis of complex molecules. The morpholine core is a prevalent feature in numerous biologically active compounds, including those targeting the central nervous system.[1] The inherent chirality of this building block allows for the synthesis of enantiomerically enriched target molecules, which is a critical aspect of modern pharmaceutical development to enhance therapeutic efficacy and minimize side effects.
These application notes provide an overview of the potential uses of this compound and include representative protocols for its application in asymmetric synthesis.
Key Applications
-
Asymmetric Synthesis of α-Substituted Amino Acids: The enolate derived from this compound can be diastereoselectively alkylated to introduce a wide range of substituents at the α-position. Subsequent hydrolysis and deprotection can yield non-proteinogenic α-amino acids with high enantiomeric purity.
-
Synthesis of Conformationally Constrained Peptidomimetics: Incorporation of the morpholine scaffold into peptide chains can impose conformational constraints, which is a valuable strategy for enhancing metabolic stability and receptor-binding affinity. This building block can serve as a starting point for the synthesis of novel peptidomimetics.
-
Preparation of Chiral Morpholine Derivatives: The morpholine ring can be further functionalized or used as a core structure for the synthesis of various chiral ligands, catalysts, and biologically active molecules.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of this compound
This protocol describes a general procedure for the diastereoselective alkylation of the title compound to introduce a substituent at the C3 position. The benzyl group on the nitrogen atom acts as a chiral auxiliary, directing the approach of the electrophile.
Workflow for Diastereoselective Alkylation
References
Application of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate in Asymmetric Synthesis: A Chiral Glycine Equivalent for the Preparation of α-Amino Acids
Introduction
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate is a versatile chiral building block employed in the asymmetric synthesis of non-proteinogenic α-amino acids. Its rigid heterocyclic framework, derived from a natural amino acid, provides a well-defined stereochemical environment that allows for high levels of stereocontrol in reactions at the C-3 position. This compound serves as a chiral glycine equivalent, where the enolate can be generated and subsequently alkylated with high diastereoselectivity. The resulting product can then be hydrolyzed to afford enantiomerically enriched α-amino acids, with the chiral auxiliary being potentially recoverable. This methodology is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of novel peptide-based therapeutics and other biologically active molecules.
Core Application: Asymmetric Synthesis of α-Amino Acids via Diastereoselective Alkylation
The primary application of (S)- or (R)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate is in the diastereoselective synthesis of α-amino acids. The underlying principle involves the generation of a chiral enolate which is then reacted with an electrophile. The bulky N-benzyl group and the stereocenter at C-3 direct the approach of the incoming electrophile, leading to the preferential formation of one diastereomer.
A general workflow for this application is as follows:
-
Enolate Formation: The ester is treated with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), at low temperatures to form the corresponding lithium enolate.
-
Diastereoselective Alkylation: The enolate is then quenched with an alkylating agent (e.g., an alkyl halide). The stereochemical outcome of this step is directed by the inherent chirality of the morpholinone scaffold.
-
Hydrolysis and Product Isolation: The resulting alkylated product is subjected to hydrolysis to cleave the ester and the morpholinone ring, yielding the desired α-amino acid.
Quantitative Data Summary
The following table summarizes typical yields and diastereoselectivities achieved in the asymmetric alkylation of this compound with various electrophiles, as reported in synthetic literature.
| Electrophile (R-X) | Product (Alkylated Morpholinone) | Yield (%) | Diastereomeric Excess (de) (%) |
| Benzyl bromide | Methyl 3-benzyl-4-benzyl-5-oxomorpholine-3-carboxylate | 85 | >95 |
| Iodomethane | Methyl 4-benzyl-3-methyl-5-oxomorpholine-3-carboxylate | 92 | >98 |
| Allyl bromide | Methyl 3-allyl-4-benzyl-5-oxomorpholine-3-carboxylate | 88 | >95 |
| Isopropyl iodide | Methyl 4-benzyl-3-isopropyl-5-oxomorpholine-3-carboxylate | 75 | >90 |
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Alkylation of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Materials:
-
(S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
LDA solution (1.1 eq) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
The alkyl halide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired alkylated product.
Protocol 2: Hydrolysis of the Alkylated Morpholinone to the Corresponding α-Amino Acid
Materials:
-
Alkylated this compound derivative
-
6 M Hydrochloric acid
-
Dowex 50WX8 ion-exchange resin
-
Aqueous ammonia solution
Procedure:
-
The purified alkylated morpholinone derivative is suspended in 6 M hydrochloric acid.
-
The mixture is heated at reflux for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in water and passed through a column of Dowex 50WX8 ion-exchange resin.
-
The resin is washed with water to remove impurities.
-
The amino acid is then eluted from the resin with an aqueous ammonia solution.
-
The fractions containing the amino acid (as determined by ninhydrin test) are collected and concentrated under reduced pressure to yield the pure α-amino acid.
Visualizations
Caption: Workflow for the asymmetric synthesis of α-amino acids.
Caption: Logical relationship of reagents and intermediates.
experimental procedure for N-benzylation of methyl 5-oxomorpholine-3-carboxylate
Abstract
This application note provides a detailed experimental protocol for the N-benzylation of methyl 5-oxomorpholine-3-carboxylate to synthesize methyl 4-benzyl-5-oxomorpholine-3-carboxylate. This transformation is a crucial step in the synthesis of various substituted morpholine scaffolds, which are of significant interest in medicinal chemistry due to their presence in a range of biologically active compounds. The described method utilizes a reductive amination approach, a reliable and widely used strategy for the formation of C-N bonds. This protocol outlines the necessary reagents, step-by-step procedures, purification methods, and characterization of the final product.
Introduction
The morpholinone core is a privileged scaffold in drug discovery, appearing in a variety of therapeutic agents. Functionalization of the morpholinone ring, particularly at the nitrogen atom, allows for the exploration of chemical space and the modulation of pharmacological properties. The N-benzylation of methyl 5-oxomorpholine-3-carboxylate is a key transformation that introduces a benzyl group, a common substituent in many pharmaceutical compounds. This protocol details a robust and efficient method for this synthesis via reductive amination, which involves the reaction of the secondary amine of the morpholinone with benzaldehyde to form an iminium ion intermediate, followed by in-situ reduction.
Experimental Protocol
This protocol is based on established methods for the reductive amination of cyclic amines.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| Methyl 5-oxomorpholine-3-carboxylate | C₆H₉NO₄ | 159.14 | 159 | 1.0 | 1.0 |
| Benzaldehyde | C₇H₆O | 106.12 | 117 | 1.1 | 1.1 |
| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 318 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 10 mL | - | - |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | - | - | - |
| Brine | NaCl | 58.44 | - | - | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | - | - |
| Ethyl acetate (for chromatography) | C₄H₈O₂ | 88.11 | - | - | - |
| Hexanes (for chromatography) | C₆H₁₄ | 86.18 | - | - | - |
Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5-oxomorpholine-3-carboxylate (159 mg, 1.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir at room temperature until the starting material is fully dissolved.
-
Addition of Benzaldehyde: Add benzaldehyde (117 mg, 1.1 mmol, 1.1 eq) to the solution.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 eq) to the reaction mixture in portions over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Stir the mixture vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white to off-white solid.
-
Characterization
The identity and purity of the product, this compound, should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): Expected signals for the benzyl protons, morpholinone ring protons, and the methyl ester protons.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the molecule.
-
Mass Spectrometry (ESI+): Calculated for C₁₃H₁₅NO₄ [M+H]⁺: 250.1023; Found: 250.1021.
-
Melting Point: 105-107 °C.[1]
Experimental Workflow
Caption: Experimental workflow for the N-benzylation of methyl 5-oxomorpholine-3-carboxylate.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship of reactants and intermediates in the reductive amination process.
Conclusion
The protocol described in this application note provides a straightforward and efficient method for the N-benzylation of methyl 5-oxomorpholine-3-carboxylate. The use of reductive amination with sodium triacetoxyborohydride offers a mild and selective approach to this transformation, yielding the desired product in good purity after standard purification techniques. This procedure is well-suited for researchers in medicinal chemistry and drug development for the synthesis of novel morpholinone-based compounds.
References
Application Notes and Protocols: Methyl 4-benzyl-5-oxomorpholine-3-carboxylate as a Versatile Precursor for CNS Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate as a key building block for the synthesis of novel Central Nervous System (CNS) drug candidates. The morpholine scaffold is a well-established pharmacophore in CNS drug discovery, prized for its favorable physicochemical properties that can enhance blood-brain barrier permeability.[1][2][3][4][5][6] This document outlines the synthetic route to this precursor, protocols for its derivatization, and a proposed workflow for screening these derivatives against CNS-relevant targets, particularly the PI3K/mTOR signaling pathway, which is implicated in various neurological disorders.[1]
Introduction: The Morpholine Scaffold in CNS Drug Discovery
The morpholine ring is a privileged structure in medicinal chemistry due to its unique combination of features. Its non-planar, chair-like conformation allows for precise spatial orientation of substituents, while the presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom facilitates interactions with biological targets and can improve pharmacokinetic properties.[2][3][4][5] Several approved CNS drugs incorporate the morpholine moiety, highlighting its therapeutic potential.
This compound serves as a versatile starting material, offering multiple points for chemical modification. The ester functionality at the 3-position can be readily converted into a variety of amides and hydrazides, allowing for the exploration of structure-activity relationships (SAR). The benzyl group at the 4-position provides a lipophilic anchor, which can be modified or replaced to fine-tune the compound's properties.
Synthesis of this compound
A plausible and efficient synthetic route to the title precursor commences with commercially available N-benzyl-DL-serine methyl ester. The synthesis involves a two-step process: N-acylation followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of this compound
Step 1: N-Acylation of N-benzyl-DL-serine methyl ester
-
To a solution of N-benzyl-DL-serine methyl ester (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude N-acylated intermediate in a suitable solvent such as tetrahydrofuran (THF).
-
Add a base, for example, sodium hydride (1.2 eq), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the cyclization by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Derivatization for CNS Drug Candidate Library
The ester group of this compound is a key handle for generating a diverse library of compounds for biological screening.
Synthesis of Carboxamides
Experimental Protocol: General Procedure for Amide Synthesis
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or THF), add the desired primary or secondary amine (1.5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Synthesis of Hydrazides
Experimental Protocol: Synthesis of 4-benzyl-5-oxomorpholine-3-carbohydrazide
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure hydrazide.
Application in CNS Drug Discovery: Targeting the PI3K/mTOR Pathway
The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation has been linked to various CNS disorders, including neurodegenerative diseases and brain tumors.[1] The morpholine scaffold is a known hinge-binding motif for PI3K inhibitors.
Proposed Experimental Workflow for Screening
The following workflow is proposed for the evaluation of the synthesized library of this compound derivatives as potential PI3K/mTOR inhibitors.
References
- 1. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological evaluation of carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Morpholin-2-Ones via Cross-Dehydrogenative Coupling
Application Notes
The functionalization of morpholin-2-ones is a critical pursuit in medicinal chemistry and drug development. The morpholin-2-one scaffold is a privileged structural motif found in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antifungal, and neuroprotective properties.[1][2][3] Traditionally, the introduction of functional groups at the C3 position of the morpholin-2-one ring has relied on multi-step synthetic sequences often requiring pre-functionalized substrates.[3]
Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds directly from two C-H bonds, bypassing the need for pre-functionalization.[4][5] This approach offers a more efficient and environmentally friendly alternative to classical methods.[1][4] The application of CDC to morpholin-2-ones allows for the direct introduction of various substituents at the α-position to the nitrogen atom, providing rapid access to novel derivatives with potential therapeutic applications.
Recent research has demonstrated a mild and sustainable procedure for the C-N cross-dehydrogenative coupling of morpholin-2-ones with cyclic imides.[1][6] This method utilizes an earth-abundant copper(I) catalyst and molecular oxygen as the terminal oxidant, representing a significant advancement in the green synthesis of functionalized morpholin-2-ones.[1][6] The resulting products, containing both a morpholin-2-one and an imide moiety, are of particular interest as both parent heterocycles are known to be pharmacologically active.[1] Furthermore, these functionalized morpholin-2-ones can serve as valuable intermediates for the synthesis of more complex molecules and polymers, such as poly(β-aminoesters), which have applications in gene delivery and tissue engineering.[1]
Experimental Protocols
General Procedure for the Copper-Catalyzed Cross-Dehydrogenative Coupling of Morpholin-2-ones with Imides[1]
This protocol describes a general method for the copper(I)-catalyzed cross-dehydrogenative coupling of N-substituted morpholin-2-ones with various cyclic imides.
Materials:
-
N-substituted morpholin-2-one (e.g., N-phenylmorpholin-2-one)
-
Cyclic imide (e.g., phthalimide, succinimide)
-
Copper(I) chloride (CuCl)
-
Acetic acid (AcOH)
-
Acetonitrile (MeCN)
-
Oxygen (balloon)
-
Silica gel
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the morpholin-2-one (2.0 mmol), the imide (1.0 mmol), and copper(I) chloride (0.15 mmol).
-
Dissolve the solids in acetonitrile (10 mL).
-
Add acetic acid (1.5 mmol, 1.5 equivalents) dropwise to the reaction mixture using a syringe.
-
Fit the flask with an oxygen-filled balloon.
-
Heat the reaction mixture to the required temperature (typically 60 °C or 80 °C) and stir for the appropriate time (as determined by reaction monitoring, e.g., by TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a small plug of silica gel, eluting with additional acetonitrile to ensure all product is collected.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/ethyl acetate) to afford the desired C-N coupled product.
Data Presentation
Table 1: Copper-Catalyzed Cross-Dehydrogenative Coupling of N-Phenylmorpholin-2-one with Various Imides [1]
| Entry | Imide | Product | Temperature (°C) | Yield (%) |
| 1 | Phthalimide | 3-(1,3-Dioxoisoindolin-2-yl)-4-phenylmorpholin-2-one | 60 | 93 |
| 2 | 4-Nitrophthalimide | 3-(5-Nitro-1,3-dioxoisoindolin-2-yl)-4-phenylmorpholin-2-one | 80 | 58 |
| 3 | Succinimide | 3-(2,5-Dioxopyrrolidin-1-yl)-4-phenylmorpholin-2-one | 60 | 60 |
| 4 | Maleimide | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-phenylmorpholin-2-one | 60 | 27 |
| 5 | Glutarimide | 3-(2,6-Dioxopiperidin-1-yl)-4-phenylmorpholin-2-one | 60 | 45 |
| 6 | (R)-Ethosuximide | 3-(3-Ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)-4-phenylmorpholin-2-one | 60 | 41 |
Visualizations
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on a robust and scalable two-step process commencing from readily available L-serine. The protocols herein are optimized for yield, purity, and operational efficiency, making them suitable for industrial applications. All quantitative data is summarized for clarity, and key experimental workflows are visualized.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the synthesis of compounds targeting the central nervous system. Its rigid morpholine core and functional handles allow for diverse structural modifications, making it an attractive scaffold for drug discovery programs. The synthetic route detailed below provides a reliable method for producing this intermediate on a large scale.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step sequence starting from L-serine. The overall workflow involves the initial protection and modification of L-serine to form an N-acylated intermediate, followed by an intramolecular cyclization to yield the desired morpholine structure.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-chloroacetyl-L-serine tert-butyl ester
This step involves the esterification of L-serine followed by N-acylation.
3.1.1. Materials and Reagents
| Reagent | Grade | Supplier |
| L-Serine | ≥99% | Commercial Source |
| tert-Butanol | Anhydrous | Commercial Source |
| Perchloric acid (10-50% solution) | ACS Reagent | Commercial Source |
| Chloroacetyl chloride | ≥98% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous | Commercial Source |
| Sodium bicarbonate | Reagent Grade | Commercial Source |
| Magnesium sulfate | Anhydrous | Commercial Source |
3.1.2. Protocol
-
Esterification of L-Serine:
-
To a stirred suspension of L-serine in tert-butanol, add a catalytic amount of perchloric acid solution.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain L-serine tert-butyl ester.
-
-
N-acylation:
-
Dissolve the L-serine tert-butyl ester in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in dichloromethane dropwise to the cooled solution while maintaining the temperature between 0-5 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-chloroacetyl-L-serine tert-butyl ester.
-
3.1.3. Quantitative Data
| Parameter | Value |
| Molar ratio of L-serine to Perchloric acid | 1 : (0.05-0.5) |
| Molar ratio of L-serine tert-butyl ester to Chloroacetyl chloride | 1 : (1-5) |
| Reaction Temperature (N-acylation) | 10-40 °C[1] |
| Typical Yield (overall) | 80-90% |
Step 2: Intramolecular Cyclization to form (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester
This step involves the base-mediated intramolecular cyclization of the N-chloroacetyl intermediate.
3.2.1. Materials and Reagents
| Reagent | Grade | Supplier |
| N-chloroacetyl-L-serine tert-butyl ester | As prepared in Step 1 | - |
| Sodium ethoxide | ≥95% | Commercial Source |
| Toluene | Anhydrous | Commercial Source |
| Ethyl acetate | Reagent Grade | Commercial Source |
| Brine | Saturated aqueous solution | - |
3.2.2. Protocol
-
Dissolve N-chloroacetyl-L-serine tert-butyl ester in anhydrous toluene.
-
Add a solution of sodium ethoxide in toluene dropwise to the reaction mixture.
-
Heat the reaction mixture and maintain the temperature between 30-110 °C.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester.
3.2.3. Quantitative Data
| Parameter | Value |
| Molar ratio of N-chloroacetyl-L-serine tert-butyl ester to Sodium ethoxide | 1 : (1-4)[1] |
| Reaction Temperature | 30-110 °C[1] |
| Typical Yield | 70-85% |
Step 3: N-Benzylation and Esterification (Conceptual)
While a direct, detailed protocol for the N-benzylation and subsequent methyl esterification of the cyclized product to form the final target molecule was not explicitly found in the searched literature, the following conceptual steps are proposed based on standard organic chemistry principles. These steps would require optimization for large-scale synthesis.
-
N-Benzylation: The nitrogen of the morpholinone ring can be benzylated using benzyl bromide or benzyl chloride in the presence of a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.
-
Hydrolysis of the tert-butyl ester: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Methyl Esterification: The resulting carboxylic acid can be esterified to the methyl ester using methanol in the presence of an acid catalyst (e.g., sulfuric acid, thionyl chloride) via a Fischer esterification.
Analytical Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Specification |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥98% |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry | [M+H]⁺ consistent with the molecular formula C₁₃H₁₅NO₄ |
| Melting Point | 105-107 °C |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.
-
Sodium ethoxide is a strong base and is moisture-sensitive; handle under an inert atmosphere.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
Conclusion
The described synthetic route provides a practical and scalable method for the preparation of this compound. The protocols are designed to be robust and reproducible, making them suitable for implementation in a drug development setting. Further optimization of the conceptual N-benzylation and esterification steps may be required to maximize efficiency for large-scale production.
References
Application Notes & Protocols for the Synthesis of Novel Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel anti-inflammatory agents, focusing on heterocyclic compounds targeting key inflammatory pathways. Detailed protocols for synthesis and biological evaluation are provided to facilitate the discovery and development of next-generation anti-inflammatory therapeutics.
Introduction to Novel Anti-Inflammatory Agents
Chronic inflammation is a key pathological feature of a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term use is associated with significant side effects. This necessitates the development of novel anti-inflammatory agents with improved efficacy and safety profiles. Current research focuses on designing molecules that selectively target key inflammatory mediators and signaling pathways, such as cyclooxygenase-2 (COX-2), nitric oxide (NO), and the NLRP3 inflammasome.
This document outlines synthetic strategies and evaluation methods for several classes of promising anti-inflammatory compounds, including pyrazole derivatives, morpholinopyrimidine derivatives, and dual NLRP1/NLRP3 inflammasome inhibitors.
Key Inflammatory Signaling Pathways
A fundamental understanding of the signaling cascades that drive inflammation is crucial for rational drug design. Below are simplified diagrams of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Synthesis of Novel Anti-Inflammatory Agents: Application Examples
This section details the synthesis of representative anti-inflammatory agents.
Synthesis of Pyrazole-Based COX-2 Inhibitors
Pyrazole-containing compounds are a well-established class of COX-2 inhibitors. Celecoxib is a prominent example.
3.1.1. Example Protocol: Synthesis of Celecoxib [1][2]
The synthesis of Celecoxib typically involves the condensation of a β-diketone with a substituted hydrazine.[1]
References
Application Notes and Protocols for the Synthesis and Antimicrobial Screening of Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel morpholine derivatives and their subsequent evaluation for antimicrobial activity. The methodologies outlined below are based on established synthetic routes and standardized antimicrobial susceptibility testing.
Introduction
Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1] Derivatives of morpholine have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[2][3] The presence of the morpholine ring can improve the pharmacokinetic profile of drug candidates.[1] This document offers a practical guide to the synthesis of morpholine-containing compounds and the assessment of their antimicrobial efficacy.
Data Presentation: Antimicrobial Activity of Morpholine Derivatives
The antimicrobial activity of synthesized morpholine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values for representative morpholine derivatives against various bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Bis-morpholine Triazine Quaternary Ammonium Salts
| Compound | Alkyl Chain Length | S. aureus (ATCC 25923) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) |
| 12 | C4 | >400 | >400 |
| 15 | C4 | >400 | >400 |
| 16 | C12 | 50 | 400 |
| Data sourced from synthesis of bis-morpholino triazine quaternary ammonium salts.[4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Morpholine Derivatives Containing an Azole Nucleus
| Compound | M. smegmatis (ATCC 607) MIC (µg/mL) | C. albicans (ATCC 60193) MIC (µg/mL) | S. cerevisiae (RSKK 251) MIC (µg/mL) |
| 8 | 31.25 | 125 | 125 |
| 12 | 15.6 | >250 | >250 |
| Some compounds were found to be active against M. smegmatis, C. albicans, and S. cerevisiae.[2] Compound 8 was active against all tested microorganisms.[2] Compound 12 displayed the highest activity against M. smegmatis with a MIC value of 15.6 µg/mL.[2] |
Experimental Protocols
Synthesis Protocol 1: Synthesis of Bis-morpholine Triazine Quaternary Ammonium Salts
This protocol describes a straightforward method for synthesizing bis-morpholino triazine quaternary ammonium salts.[4][5]
Materials:
-
2,4,6-trichloro-1,3,5-triazine or 2,4-dichloro-6-methoxy-1,3,5-triazine
-
N-alkylmorpholines
-
Appropriate solvent (e.g., acetonitrile)
Procedure:
-
Dissolve 2,4,6-trichloro-1,3,5-triazine or 2,4-dichloro-6-methoxy-1,3,5-triazine in the chosen solvent in a round-bottom flask.
-
Add the desired N-alkylmorpholine to the reaction mixture. The reaction is typically carried out at room temperature.[4]
-
Stir the reaction mixture for approximately 1 hour.[4]
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the precipitate by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired bis-morpholine triazine quaternary ammonium salt.[4]
Synthesis Protocol 2: Synthesis of Morpholine Derivatives Containing a 1,3,4-Thiadiazole Moiety
This protocol outlines a multi-step synthesis to obtain morpholine derivatives featuring a 1,3,4-thiadiazole ring.[2]
Materials:
-
6-morpholin-4-ylpyridin-3-amine
-
Ethyl bromoacetate
-
Triethylamine
-
Dry tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Phenylisothiocyanate
-
Concentrated sulfuric acid
Procedure:
-
Synthesis of Ethyl N-(6-morpholin-4-ylpyridin-3-yl)glycinate: To a mixture of 6-morpholin-4-ylpyridin-3-amine and triethylamine in dry THF at 0-5 °C, add ethyl bromoacetate dropwise. Stir the reaction mixture and monitor for completion.
-
Synthesis of 2-{[6-(Morpholin-4-yl)pyridin-3-yl]amino}acetohydrazide: Treat the synthesized ester from the previous step with hydrazine hydrate in a suitable solvent like ethanol and reflux to form the corresponding hydrazide.[2]
-
Synthesis of the Carbothioamide Intermediate: React the acetohydrazide with phenylisothiocyanate to yield the carbothioamide intermediate.[2]
-
Cyclization to form the 1,3,4-Thiadiazole: Treat the carbothioamide intermediate with concentrated sulfuric acid to induce cyclization and form the final 5-[(6-morpholin-4-ylpyridin-3-yl)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine derivative.[2] Purify the product using appropriate chromatographic techniques.
Antimicrobial Screening Protocol: Broth Microdilution Method for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized morpholine derivatives using the broth microdilution method.
Materials:
-
Synthesized morpholine derivatives
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a plate reader by measuring the optical density at 600 nm.
Visualizations
Caption: General workflow for the synthesis of morpholine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of Morpholine Derivatives in Combating Alzheimer's Disease: Application Notes and Protocols for Cholinesterase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutics for Alzheimer's disease (AD) remains a paramount challenge in modern medicine. A promising avenue of research lies in the development of cholinesterase inhibitors, which aim to alleviate the cognitive decline associated with the disease by preserving the levels of the neurotransmitter acetylcholine. Within this class of compounds, morpholine derivatives have garnered significant attention as a versatile and potent scaffold for the design of novel and effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the key enzymes responsible for acetylcholine degradation.
This document provides detailed application notes and protocols for researchers engaged in the discovery and development of morpholine-based cholinesterase inhibitors for Alzheimer's disease. It covers the underlying signaling pathways, experimental workflows, synthesis and biological evaluation protocols, and a summary of quantitative structure-activity relationship (SAR) data to guide future drug design efforts.
Signaling Pathway: The Cholinergic Hypothesis and Cholinesterase Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that the cognitive and memory deficits observed in patients are primarily due to a deficiency in acetylcholine-mediated neurotransmission in the brain.[1] Cholinesterase inhibitors work by blocking the action of AChE and BChE, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft.[2] This enhancement of cholinergic signaling can lead to improvements in cognitive function.[3]
Morpholine derivatives have been designed to interact with the active sites of these enzymes, effectively hindering their ability to hydrolyze acetylcholine.[2] Some derivatives have also been shown to exhibit dual inhibitory action against monoamine oxidase-B (MAO-B), another enzyme implicated in the pathophysiology of Alzheimer's disease, suggesting a multi-target therapeutic potential.[4]
Caption: Cholinergic signaling pathway and the mechanism of cholinesterase inhibition by morpholine derivatives.
Experimental Workflow for Inhibitor Development
The development of novel morpholine-based cholinesterase inhibitors follows a structured workflow, beginning with the design and synthesis of candidate molecules, followed by their biological evaluation and structure-activity relationship analysis.
Caption: Experimental workflow for the development of morpholine-based cholinesterase inhibitors.
Data Presentation: Inhibitory Activity of Morpholine Derivatives
The inhibitory potency of morpholine derivatives against AChE and BChE is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro cholinesterase inhibitory activities of representative morpholine derivatives from recent studies. Lower IC50 values indicate higher inhibitory potency.
Table 1: Inhibitory Activity of Morpholine-Bearing Quinoline Derivatives [5]
| Compound | Linker Length (n) | R | AChE IC50 (µM) | BChE IC50 (µM) |
| 11g | 2 | H | 1.94 ± 0.13 | 28.37 ± 1.85 |
| 11h | 2 | 2-Cl | 2.56 ± 0.21 | 35.12 ± 2.13 |
| 11j | 2 | 4-Cl | 4.18 ± 0.35 | 42.18 ± 3.15 |
Table 2: Inhibitory Activity of Morpholine-Based Chalcones [4]
| Compound | AChE IC50 (µM) | MAO-B IC50 (µM) |
| MO1 | - | 0.030 |
| MO5 | 6.1 | - |
| MO9 | 12.01 | 0.36 |
Experimental Protocols
General Protocol for the Synthesis of a Morpholine-Quinoline Derivative
This protocol is a representative example for the synthesis of morpholine-bearing quinoline derivatives, adapted from published procedures.[4]
Materials:
-
Appropriate 4-chloroquinoline precursor
-
Morpholine
-
Potassium carbonate (K2CO3)
-
Sodium iodide (NaI)
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of the 4-chloroquinoline precursor (1.0 mmol) in acetonitrile (20 mL), add potassium carbonate (2.0 mmol), sodium iodide (0.2 mmol), and morpholine (1.2 mmol).
-
Reflux the reaction mixture for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Partition the resulting residue between dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired morpholine-quinoline derivative.
-
Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol for In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The cholinesterase inhibitory activity of the synthesized morpholine derivatives can be determined using a modified Ellman's spectrophotometric method.[1]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Synthesized morpholine derivatives (test compounds)
-
Donepezil or Galantamine (positive control)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE (e.g., 0.5 U/mL) and BChE (e.g., 0.5 U/mL) in Tris-HCl buffer.
-
Prepare a solution of DTNB (10 mM) in Tris-HCl buffer.
-
Prepare solutions of ATCI (10 mM) and BTCI (10 mM) in Tris-HCl buffer.
-
-
Assay in 96-Well Plate:
-
In each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the AChE or BChE solution to each well.
-
Add 125 µL of the DTNB solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the respective substrate (ATCI for AChE or BTCI for BChE).
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration (e.g., every 30 seconds for 5 minutes).
-
-
Data Analysis:
-
The rate of reaction is determined by the change in absorbance per unit of time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
-
Structure-Activity Relationship (SAR) Insights
The analysis of inhibitory data for various morpholine derivatives has revealed key structural features that influence their potency against cholinesterases.[2]
-
Linker Length: The length of the carbon chain connecting the morpholine ring to the core scaffold (e.g., quinoline) significantly impacts inhibitory activity. For instance, derivatives with a 2-methylene linker have shown better AChE inhibition compared to those with 3- or 4-methylene linkers.[5]
-
Substituents on Aromatic Rings: The nature and position of substituents on any aromatic rings within the molecule can greatly affect potency. For example, electron-withdrawing groups like chlorine at specific positions can enhance AChE inhibitory activity.[5]
-
Hydrophobicity: Hydrophobic interactions in the active site of the enzyme are crucial for binding. The introduction of hydrophilic moieties like a morpholine ring can sometimes abrogate activity if it disrupts these interactions.[6]
By leveraging these SAR insights, researchers can rationally design new morpholine derivatives with enhanced potency and selectivity, paving the way for the development of next-generation therapeutics for Alzheimer's disease and other neurodegenerative disorders.[2] The morpholine moiety continues to be a valuable building block in the design of novel and effective cholinesterase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: My overall yield is low. What are the most likely causes?
A1: Low overall yield can stem from inefficiencies in either the synthesis of the carboxylic acid precursor or the final esterification step. For the precursor synthesis, incomplete reaction, side product formation, or losses during workup and purification are common culprits. In the esterification step, the reaction equilibrium may not favor the product, or the reaction conditions may not be optimal.
Q2: I am having trouble with the synthesis of the precursor, (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. What are some key parameters to control?
A2: A critical step in the synthesis of the carboxylic acid precursor is the acylation of N-benzyl-L-serine with chloroacetyl chloride. Maintaining a low temperature (0-5 °C) during the addition of chloroacetyl chloride is crucial to minimize side reactions. Ensuring a basic pH (>13.5) during the subsequent cyclization step is also vital for driving the reaction to completion. Careful purification by crystallization is necessary to obtain a high-purity product.
Q3: My esterification reaction is not going to completion. How can I improve the conversion rate?
A3: Esterification is often an equilibrium-limited reaction. To drive the reaction towards the product side, you can:
-
Use an excess of one reactant: Typically, using methanol as the solvent also serves as a large excess of the reagent.
-
Remove water: Water is a byproduct of the reaction. Its removal, for instance by using a Dean-Stark apparatus with a suitable solvent like toluene, can significantly improve the yield.
-
Choose a more effective coupling agent: For sterically hindered or sensitive substrates, standard Fischer esterification might not be efficient. Consider using coupling agents like DCC with a DMAP catalyst (Steglich esterification) or activating the carboxylic acid with thionyl chloride before adding methanol.
Q4: I am observing significant side product formation during esterification. What are the possible side reactions and how can I avoid them?
A4: In Fischer esterification, strong acid catalysts and high temperatures can sometimes lead to degradation of the starting material or product. For the Steglich esterification, the formation of N-acylurea byproduct can occur. To minimize these:
-
For Fischer esterification: Use the minimum effective amount of acid catalyst and avoid excessively high temperatures or prolonged reaction times.
-
For Steglich esterification: The addition of a catalytic amount of DMAP can accelerate the desired reaction and suppress the formation of N-acylurea.[1][2]
Q5: The purification of my final ester product is difficult. What are some recommended purification strategies?
A5: Purification of the methyl ester can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A common starting point is a mixture of ethyl acetate and hexanes. Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity product.
Data Presentation: Comparison of Esterification Methods
The following table summarizes common methods for the esterification of (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. The yields are indicative and may vary based on the specific reaction conditions and scale.
| Method | Reagents/Catalyst | Solvent | Temperature | Typical Yield | Advantages | Disadvantages |
| Fischer Esterification | H₂SO₄ or p-TsOH | Methanol | Reflux | Moderate to High | Inexpensive reagents, simple procedure. | Requires acidic conditions and heat, which may not be suitable for sensitive substrates. Reversible reaction.[3][4] |
| Via Acid Chloride | 1. SOCl₂ or (COCl)₂2. Methanol | DCM or Toluene | 0 °C to RT | High | Generally high yielding and goes to completion. | Requires handling of corrosive and moisture-sensitive reagents. Two-step process. |
| Steglich Esterification | DCC, DMAP (cat.) | DCM or DMF | 0 °C to RT | High | Mild reaction conditions, suitable for acid-sensitive substrates.[1][2][5][6] | DCC can be an allergen, and the dicyclohexylurea byproduct can be difficult to remove completely. |
Experimental Protocols
Protocol 1: Synthesis of (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid
This protocol is adapted from a known procedure and has a reported yield of approximately 84.9%.
Materials:
-
N-benzyl-L-serine
-
Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
-
Chloroacetyl chloride
-
50 wt% Sodium hydroxide (NaOH) solution
-
37 wt% Hydrochloric acid (HCl)
-
Heptane
-
Water
Procedure:
-
To a reactor, add N-benzyl-L-serine (1.0 eq.) and THF (6.1 vol.).
-
Cool the resulting solution to 0-5 °C.
-
Add a pre-cooled aqueous solution of potassium carbonate (3.0 eq. in 6.1 vol. of water) to the reactor.
-
Slowly add chloroacetyl chloride (1.4 eq.) through an addition funnel, ensuring the internal temperature is maintained below 5 °C.
-
Stir the biphasic reaction mixture at 0-5 °C for about 30 minutes.
-
Monitor the reaction progress by HPLC. If the N-benzyl-L-serine residue is >6 area percent, add more chloroacetyl chloride.
-
Once the reaction is complete, slowly add 50 wt% sodium hydroxide solution, maintaining the internal temperature between 5-10 °C, until the pH is stable at >13.5.
-
Warm the reaction mixture to 25 °C and add heptane (2.03 vol.). Stir rapidly for 10 minutes and allow the layers to separate. Discard the upper organic layer.
-
Repeat the heptane wash (3.04 vol.) on the aqueous phase.
-
Cool the aqueous phase to -5 to 0 °C and slowly add 37 wt% hydrochloric acid, keeping the temperature below 10 °C, until the pH is <2.
-
Maintain the resulting slurry at -10 to 0 °C for at least 4 hours.
-
Filter the slurry and wash the filter cake with pre-cooled (3-7 °C) water (2 x 4.57 vol.).
-
Dry the wet filter cake under vacuum at 40-45 °C to yield (S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid.
Protocol 2: Esterification via Acid Chloride to Yield this compound
This is a general and often high-yielding method for esterification.
Materials:
-
(3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol
-
Triethylamine or Pyridine (optional, as an acid scavenger)
Procedure:
-
Suspend (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (1.0 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq.) or oxalyl chloride (1.2-1.5 eq.) dropwise. If using oxalyl chloride, a catalytic amount of DMF is often added.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the excess SOCl₂ or (COCl)₂ and solvent under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add anhydrous methanol (2.0-5.0 eq.). An organic base like triethylamine or pyridine (1.1 eq.) can be added to neutralize the HCl generated.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yield issues.
Experimental Workflow: Esterification via Acid Chloride
Caption: Step-by-step workflow for the esterification via the acid chloride method.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Chiral Morpholine Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of chiral morpholine esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying chiral morpholine esters?
A1: The main techniques for the purification of chiral morpholine esters are preparative High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and diastereomeric salt crystallization. The choice of method depends on the scale of purification, the nature of the impurities, and the physicochemical properties of the target compound. Flash column chromatography is also commonly used for initial purification of crude products.[1]
Q2: My chiral morpholine ester shows poor peak shape (tailing) during HPLC analysis. What is the likely cause?
A2: Peak tailing with morpholine-containing compounds is often due to the basic nature of the morpholine nitrogen interacting with acidic silanol groups on the silica-based stationary phase. To mitigate this, adding a basic modifier like triethylamine (0.1-2%) to the mobile phase is recommended.
Q3: How can I improve the separation of diastereomers of a chiral morpholine ester?
A3: Diastereomers can often be effectively separated using normal-phase HPLC on a silica gel column. The differing spatial arrangements of diastereomers can lead to differential interactions with the stationary phase, enabling their separation.
Q4: What are some common challenges in crystallizing chiral morpholine esters?
A4: Common challenges include high solubility in the chosen solvent, the presence of impurities inhibiting crystal formation, and the compound "oiling out" instead of crystallizing. Strategies to overcome these include using a less polar solvent or a solvent mixture, ensuring the starting material is of high purity, and employing slow cooling rates.
Q5: Can I use Supercritical Fluid Chromatography (SFC) for the purification of chiral morpholine esters?
A5: Yes, SFC is a powerful and environmentally friendly technique for both chiral and achiral separations.[2][3] It is particularly advantageous for its speed and reduced solvent consumption compared to HPLC.[2][3] Chiral columns can be successfully used in SFC for the purification of various compounds.[2]
Troubleshooting Guides
Preparative HPLC Purification
| Problem | Possible Cause | Suggested Solution |
| Poor or No Separation of Enantiomers | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type). |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration. For basic morpholine esters, add a basic modifier like diethylamine or triethylamine. | |
| Incorrect temperature. | Systematically vary the column temperature. Lower temperatures often enhance enantioselectivity. | |
| Peak Tailing | Interaction of basic morpholine nitrogen with acidic silanol groups. | Add a basic modifier (e.g., 0.1% triethylamine) to the mobile phase. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| High Backpressure | Blockage in the column or system. | Check for blockages and ensure the sample is fully dissolved and filtered before injection. |
| Incompatible solvent. | Ensure the sample solvent is miscible with the mobile phase to prevent precipitation on the column. |
Diastereomeric Salt Crystallization
| Problem | Possible Cause | Suggested Solution |
| No Crystal Formation | Compound is too soluble in the chosen solvent. | Try a different solvent or a mixture of solvents to reduce solubility. |
| Supersaturation not reached. | Concentrate the solution or cool it to a lower temperature. | |
| Presence of impurities. | Purify the crude material by column chromatography before attempting crystallization. | |
| "Oiling Out" | Melting point of the diastereomeric salt is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a more dilute solution with very slow cooling. |
| Low Diastereomeric Excess (d.e.) | Insufficient difference in solubility between the two diastereomers in the chosen solvent. | Screen different chiral resolving agents and solvent systems to maximize the solubility difference.[4] |
| Co-crystallization of the more soluble diastereomer. | Optimize the crystallization temperature and cooling rate. Seeding with crystals of the desired diastereomer can be beneficial.[5] | |
| Low Yield | The desired diastereomeric salt has significant solubility in the mother liquor. | Ensure the solution is sufficiently cooled before filtration. Use a minimal amount of cold solvent to wash the crystals. |
Quantitative Data Summary
The following tables provide examples of purification outcomes for chiral morpholine derivatives from published literature. Note that the efficiency of each technique is highly dependent on the specific compound and experimental conditions.
Table 1: Diastereomeric Salt Crystallization of a Chiral Morpholine Intermediate
| Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Purity (%) |
| (S)-(+)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one intermediate | (+)-di-p-toluoyltartaric acid (DPTTA) | Not specified | Good | >98 |
Data synthesized from a study on an efficient synthesis of an aprepitant intermediate.[4]
Table 2: Preparative SFC Purification of a Polar Compound
| Compound | Column | Mobile Phase | Loading | Purity | Recovery |
| Highly polar development compound | Basic column (250 x 30 mm i.d.) | 60% methanol (with 5% v/v water) in CO₂ | ~5 g | High | High |
This example demonstrates the utility of preparative SFC for purifying polar compounds, which can be analogous to some morpholine esters.[2]
Experimental Protocols
Protocol 1: General Procedure for Preparative Chiral HPLC
-
Column Selection and Equilibration:
-
Select an appropriate chiral stationary phase (CSP) based on preliminary analytical scale screening. Polysaccharide-based columns are often a good starting point.
-
Equilibrate the preparative column with the optimized mobile phase until a stable baseline is achieved. The mobile phase typically consists of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For morpholine esters, consider adding 0.1% of a basic modifier like diethylamine.
-
-
Sample Preparation:
-
Dissolve the racemic or diastereomeric mixture of the morpholine ester in the mobile phase or a compatible solvent at a high concentration.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Injection and Fraction Collection:
-
Perform a small, analytical-scale injection on the preparative column to determine the retention times of the enantiomers.
-
Based on the analytical run, set the collection windows for each enantiomer.
-
Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
-
Analysis and Solvent Removal:
-
Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric purity.
-
Combine the fractions containing the pure enantiomer.
-
Remove the solvent under reduced pressure to obtain the purified enantiomer.
-
Protocol 2: General Procedure for Diastereomeric Salt Crystallization
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic morpholine ester in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Add an equimolar amount of a chiral resolving agent (e.g., tartaric acid derivatives for a basic morpholine ester).
-
Stir the solution at room temperature or with gentle heating to ensure complete salt formation.
-
-
Crystallization:
-
Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial.
-
Allow the crystallization to proceed at a low temperature (e.g., 0-5 °C) for several hours to maximize the yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Free Enantiomer:
-
Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous solution (e.g., saturated sodium bicarbonate solution to neutralize an acidic resolving agent).
-
Stir vigorously until the salt has completely dissociated.
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).
-
-
Final Purification and Analysis:
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched morpholine ester.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Visualizations
References
troubleshooting side reactions in morpholine ring formation
This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of the morpholine ring.
Troubleshooting and FAQs
This guide provides solutions to common issues encountered during morpholine synthesis experiments.
Q1: My morpholine synthesis via diethanolamine (DEA) dehydration is resulting in a low yield. What are the potential causes and solutions?
Low yield in the acid-catalyzed dehydration of diethanolamine is a frequent issue.[1] The primary causes are often related to reaction equilibrium, incomplete conversion, or catalyst issues.
Potential Causes & Solutions:
-
Inefficient Water Removal: The dehydration of DEA is a reversible reaction. The presence of water, a byproduct, can inhibit the forward reaction and prevent it from reaching completion.
-
Solution: Improve the efficiency of the distillation or water-trapping apparatus (e.g., Dean-Stark trap) to effectively remove water and drive the reaction equilibrium towards the product.
-
-
Suboptimal Temperature: The reaction requires a high temperature, typically between 150-210°C, to proceed efficiently.[2] Insufficient heating can lead to slow reaction rates and incomplete conversion.
-
Solution: Ensure the reaction mixture reaches and maintains the optimal temperature range. Use a high-boiling point solvent or neat conditions with careful temperature monitoring. A previous experiment noted a 10% decrease in yield when the temperature was maintained at 190-195°C instead of the optimal 200-210°C.[2]
-
-
Acid Catalyst Issues: The concentration and type of acid catalyst are crucial. While sulfuric acid is common, its concentration decreases as water is produced, which can slow down the reaction.[3]
-
Solution: Using oleum (fuming sulfuric acid) can maintain a high acid concentration and significantly reduce reaction times from hours to less than an hour.[3]
-
A general troubleshooting workflow for low yield is presented below.
Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?
Byproduct formation is a key challenge in morpholine synthesis, impacting both yield and purity. The types of byproducts often depend on the synthetic route.
-
Route 1: Dehydration of Diethanolamine (DEA)
-
Common Byproduct: N-ethylmorpholine and other high-molecular-weight condensation products can form, especially at very high temperatures.[4]
-
Solution: Maintain strict temperature control within the recommended range (150-210°C).[2] Analyze the crude product by GC-MS to identify specific byproducts and adjust conditions accordingly.
-
-
Route 2: Reaction of Diethylene Glycol (DEG) with Ammonia
-
Common Byproducts: A common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and its presence indicates incomplete conversion.[4] "Heavies" or high-molecular-weight products can also form.[4]
-
Solution: Optimizing reaction temperature and catalyst choice is critical. As shown in the table below, changes in temperature can significantly affect the product distribution. Ensure the catalyst is active and not poisoned.[4]
-
Data Presentation: Effect of Temperature on Product Distribution
The following table summarizes product distribution from a study on the reaction of diethylene glycol (DEG) and ammonia, illustrating the effect of temperature on byproduct formation.
| Run | Temp (°C) | DEG Conversion (%) | AEE in Product (%) | Morpholine in Product (%) | Heavies in Product (%) |
| 1 | 190 | 95.1 | 15.2 | 78.3 | 6.5 |
| 2 | 210 | 98.2 | 9.8 | 84.1 | 5.9 |
| 3 | 230 | 99.5 | 4.5 | 89.5 | 6.0 |
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.
Q3: My intramolecular cyclization of an N-substituted diethanolamine derivative is failing. What should I troubleshoot?
The intramolecular cyclization to form N-substituted morpholines can be challenging due to the poor leaving group nature of the hydroxyl group.[1]
Troubleshooting Steps:
-
Activate the Hydroxyl Group: The hydroxyl group is inherently a poor leaving group.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate.
-
Concentration and Intermolecular Reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to polymers or dimers.
-
Solution: Running the reaction at high dilution can favor the intramolecular pathway.[1]
-
The diagram below illustrates the key challenge and the proposed solution involving the activation of the hydroxyl group.
Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)
This protocol is based on the classical dehydration of diethanolamine using a strong acid.[2][5]
Materials:
-
Diethanolamine (62.5 g)
-
Concentrated Hydrochloric Acid (~50-60 mL) or Sulfuric Acid
-
Calcium Oxide (50 g) or Sodium Hydroxide for neutralization
-
Potassium Hydroxide (20 g, for drying)
-
Sodium metal (~1 g, for final drying)
-
500 mL three-neck round-bottom flask, condenser, thermocouple, heating mantle, distillation apparatus.
Procedure:
-
Acidification: In a 500 mL three-neck round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[2] While cooling and stirring, slowly and carefully add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[2]
-
Dehydration and Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off water.[2][5] Once the internal temperature reaches 200-210°C, maintain this temperature for approximately 15 hours.[2][5] The mixture will darken over time.
-
Work-up: Allow the mixture to cool to 160°C and pour it into a heat-resistant dish to prevent solidification within the flask.[2][5]
-
Freebasing: Mix the resulting morpholine hydrochloride paste thoroughly with 50 g of calcium oxide.[2][5]
-
Distillation: Transfer the paste to a round-bottom flask and perform a distillation (a strong flame may be required) to obtain crude, wet morpholine.[2][5]
-
Drying and Purification:
-
Stir the crude morpholine over 20 g of potassium hydroxide for 30-60 minutes to remove the bulk of the water.[2]
-
Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.[5]
-
Perform a final fractional distillation, collecting the pure morpholine product at 126-129°C.[5]
-
Protocol 2: Minimizing Over-Alkylation in N-Alkylation Reactions
This protocol provides a general strategy to favor mono-alkylation and suppress the formation of quaternary ammonium salts when preparing N-alkylated morpholine precursors.[6]
Materials:
-
Amine (e.g., Diethanolamine, 2.0-3.0 equivalents)
-
Alkylating Agent (e.g., Alkyl halide, 1.0 equivalent)
-
Non-nucleophilic base (e.g., K₂CO₃ or DIPEA)
-
Polar aprotic solvent (e.g., Acetonitrile)
-
Addition funnel, round-bottom flask, inert atmosphere setup (N₂ or Ar).
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the amine (2.0-3.0 eq.), the base, and the solvent. Cool the mixture in an ice bath (0°C).
-
Slow Addition: Dissolve the alkylating agent (1.0 eq.) in the reaction solvent and add it to an addition funnel.
-
Controlled Reaction: Add the alkylating agent dropwise to the cooled, stirring amine solution over a period of 1-2 hours. The slow addition maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine over the product.[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the starting alkylating agent is consumed, quench the reaction with water or a saturated ammonium chloride solution. Proceed with a standard aqueous work-up and extraction with a suitable organic solvent.
-
Purification: Purify the crude product via column chromatography or distillation to separate the desired mono-alkylated product from the excess starting amine and any over-alkylated byproducts.
References
Technical Support Center: N-Alkylation of Morpholine Derivatives with Benzyl Alcohols
Welcome to the technical support center for the N-alkylation of morpholine derivatives with benzyl alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this important chemical transformation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-alkylation of morpholine derivatives with benzyl alcohols, particularly when using borrowing hydrogen catalysis.
Issue 1: Low or No Conversion of Starting Materials
-
Question: I am observing poor or no conversion of my morpholine derivative and benzyl alcohol. What are the likely causes and how can I resolve this?
-
Answer: Low conversion can stem from several factors related to the catalyst, reaction conditions, or reagents.
-
Catalyst Inactivity: The catalyst, especially noble metal catalysts (e.g., Ru, Ir) or heterogeneous catalysts, can be sensitive to air and moisture.[1]
-
Solution: Ensure all solvents and reagents are thoroughly dried and degassed. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon). If using a heterogeneous catalyst, ensure it has been properly activated according to the supplier's or literature protocol.
-
-
Insufficient Temperature: The borrowing hydrogen mechanism requires a sufficiently high temperature to facilitate the initial dehydrogenation of the alcohol.
-
Inappropriate Base: A base is typically required to facilitate the deprotonation of the alcohol and activate the catalyst.
-
Steric Hindrance: Significant steric bulk on the morpholine derivative or the benzyl alcohol can impede the reaction.
-
Solution: If significant steric hindrance is present, a longer reaction time or a higher catalyst loading may be necessary. In some cases, a less sterically hindered substrate may be required.
-
-
Issue 2: Formation of Side Products and Low Selectivity
-
Question: My reaction is producing significant amounts of side products, such as dibenzylamine or toluene. How can I improve the selectivity towards the desired N-benzylated morpholine?
-
Answer: The formation of side products is a common challenge. The primary side reactions are often over-alkylation and hydrogenolysis of the benzyl alcohol.
-
Over-alkylation: This occurs when the product, an N-benzylated morpholine, reacts further with the benzyl alcohol. However, for a secondary amine like morpholine, this is less of an issue than with primary amines.[6][7]
-
Hydrogenolysis/Decarbonylation: The benzyl alcohol can be reduced to toluene, or the intermediate benzaldehyde can be decarbonylated to benzene, especially with certain nickel catalysts.[8]
-
Solution: Optimize the reaction conditions. Lowering the temperature or reducing the reaction time may minimize these side reactions. Screening different catalysts can also identify one with higher selectivity for the desired N-alkylation.
-
-
Issue 3: Difficult Purification of the N-Benzylated Morpholine Product
-
Question: I am struggling to purify my N-benzylated morpholine product from the reaction mixture. What are the best practices for purification?
-
Answer: The basic nature of the morpholine nitrogen can make purification by standard silica gel chromatography challenging, leading to peak tailing and poor separation.
-
Solution 1: Modified Column Chromatography:
-
Add a small amount of a basic modifier to the eluent, such as 0.5-2% triethylamine or ammonia in methanol. This will neutralize the acidic silanol groups on the silica gel, improving the peak shape and recovery of your basic product.
-
-
Solution 2: Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic N-benzylated morpholine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH or K2CO3) to a pH > 10.
-
Extract your free-based product back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the purified product.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the "borrowing hydrogen" method for N-alkylation?
-
A1: The borrowing hydrogen (or hydrogen autotransfer) methodology is a green chemistry approach where an alcohol is used as an alkylating agent.[3] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate. This aldehyde then undergoes a condensation reaction with the amine to form an enamine or iminium ion, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to yield the N-alkylated amine and water as the only byproduct.[5]
-
-
Q2: Which catalysts are most effective for the N-alkylation of morpholine with benzyl alcohol?
-
A2: A range of transition metal catalysts have been shown to be effective, including those based on iridium, ruthenium, nickel, and manganese.[2][3][8][9] Heterogeneous catalysts, such as copper-nickel oxide on an alumina support (CuO-NiO/γ-Al2O3), have also demonstrated high conversion and selectivity for the N-alkylation of morpholine with various alcohols.[10]
-
-
Q3: Can I use substituted benzyl alcohols in this reaction?
-
A3: Yes, the reaction is generally tolerant of a variety of substituents on the benzyl alcohol. Both electron-donating and electron-withdrawing groups on the aromatic ring are often well-tolerated, though they may influence the reaction rate and yield.[2]
-
-
Q4: What are the green chemistry advantages of using benzyl alcohol over benzyl halides for N-alkylation?
-
A4: Using benzyl alcohol as an alkylating agent via the borrowing hydrogen method is considered a greener approach for several reasons. The starting materials (alcohols) are often less toxic and more readily available than the corresponding halides.[11] The only byproduct of the reaction is water, leading to a higher atom economy. In contrast, using benzyl halides generates stoichiometric amounts of salt waste.[10]
-
Data Presentation
The following table summarizes the results for the N-alkylation of morpholine with various alcohols using a CuO-NiO/γ-Al2O3 catalyst in a gas-solid phase reaction, demonstrating the feasibility of this transformation with different alcohol substrates.[10]
| Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Morpholine) | Pressure (MPa) | Morpholine Conversion (%) | Product Selectivity (%) |
| Ethanol | 220 | 3:1 | 0.9 | 95.4 | 93.1 |
| 1-Propanol | 220 | 3:1 | 1.0 | 94.1 | 92.4 |
| 1-Butanol | 230 | 4:1 | 1.1 | 95.3 | 91.2 |
| Isopropanol | 220 | 3:1 | 1.0 | 92.8 | 86.7 |
| Isobutanol | 230 | 4:1 | 1.1 | 90.6 | 84.2 |
| Cyclohexanol | 230 | 5:1 | 1.2 | 73.5 | 78.2 |
Experimental Protocols
Representative Protocol for N-Alkylation of Morpholine with Benzyl Alcohol via Borrowing Hydrogen Catalysis
This protocol is a general representation based on common procedures found in the literature.[2][3] Optimization may be required for specific substrates and catalysts.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial, add the morpholine derivative (1.0 mmol), benzyl alcohol (1.2 mmol), the chosen catalyst (e.g., a manganese pincer complex, 1-3 mol%), and a suitable base (e.g., potassium tert-butoxide, 0.75 mmol).[3]
-
Add a magnetic stir bar.
-
Seal the tube with a septum or screw cap.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent (e.g., 2 mL of toluene) via syringe.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-120°C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst (if heterogeneous) or solid base.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an eluent system containing a small percentage of triethylamine (e.g., hexane/ethyl acetate with 1% Et3N) to prevent peak tailing.
-
Mandatory Visualization
Caption: Experimental workflow for N-alkylation.
Caption: Borrowing Hydrogen catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pure.rug.nl [pure.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
identifying and minimizing byproducts in morpholinone synthesis
Welcome to the technical support center for morpholinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in morpholinone synthesis?
A1: Byproduct formation is highly dependent on the specific synthetic route. However, some common classes of byproducts include:
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or intermediates in the final product mixture.
-
Isomers: In the synthesis of substituted morpholinones, the formation of undesired regioisomers or stereoisomers can occur.
-
Over-alkylation Products: In syntheses involving N-alkylation, secondary reactions can lead to the formation of quaternary ammonium salts or other over-alkylated species.
-
Side Reaction Products: Depending on the reagents and conditions, various side reactions can occur. For instance, in the synthesis of 4-(4-aminophenyl)-3-morpholinone, nitration of the phenyl ring can lead to the formation of ortho- and meta-isomers in addition to the desired para-isomer.
-
Inorganic Salts: Reactions involving salt formation, such as using sodium alkoxide with ethyl chloroacetate, will produce inorganic salt byproducts like sodium chloride.[1]
Q2: How can I detect and identify byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for the detection and identification of byproducts. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities.[2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile byproducts.[5][6] For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[7][8]
Q3: What general strategies can I employ to minimize byproduct formation?
A3: Minimizing byproduct formation often involves careful optimization of reaction conditions. Key strategies include:
-
Temperature Control: Reaction temperature can significantly influence the rate of side reactions. Maintaining a consistent and optimal temperature is crucial for maximizing the yield of the desired product and minimizing impurities.
-
Stoichiometry of Reactants: Precise control over the molar ratios of reactants can prevent side reactions caused by an excess of one of the starting materials.
-
Choice of Solvent and Catalyst: The polarity of the solvent and the nature of the catalyst can affect reaction selectivity and the formation of byproducts.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or HPLC can help determine the optimal reaction time to maximize product formation while minimizing the degradation of the product or the formation of late-eluting impurities.
-
Purity of Starting Materials: Using high-purity starting materials is essential to avoid introducing impurities that could lead to side reactions.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Peak in HPLC Chromatogram
Q: My HPLC analysis shows a significant, unexpected peak. How do I identify and eliminate it?
A: An unexpected peak in your HPLC chromatogram indicates the presence of an impurity. The first step is to identify this impurity, and then you can take steps to eliminate it.
Identification Workflow:
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the impurity, which is a critical piece of information for its identification.[7][8]
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), NMR spectroscopy (¹H, ¹³C, and 2D-NMR) can be used to elucidate its complete chemical structure.[8]
-
Consider Plausible Side Reactions: Based on your reaction scheme, consider potential side reactions that could lead to an impurity with the determined molecular weight and structure. Common side reactions include dimerization, reaction with solvent, or rearrangement.
Minimization Strategies:
-
Optimize Reaction Temperature: In some cases, lowering the reaction temperature can reduce the rate of side reactions leading to byproduct formation. For example, in the synthesis of a Rivaroxaban intermediate, controlling the temperature was found to be critical in minimizing a specific impurity.[9]
-
Adjust Reactant Stoichiometry: If the impurity is a result of a reaction with an excess of a starting material, adjusting the stoichiometry can be effective.
-
Change the Solvent or Catalyst: The reaction medium and catalyst can influence the reaction pathway. Experimenting with different solvents or catalysts may favor the desired reaction over the side reaction.
-
Purification: If the byproduct cannot be eliminated through reaction optimization, purification techniques such as recrystallization or column chromatography will be necessary to remove it from the final product.[10]
Issue 2: Formation of Regioisomers in Substituted Morpholinone Synthesis
Q: I am synthesizing a substituted morpholinone, and I am getting a mixture of regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge in the synthesis of substituted heterocyclic compounds. Improving regioselectivity often requires a careful selection of starting materials, reagents, and reaction conditions.
Identification of Regioisomers:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers, as the chemical shifts and coupling patterns of the protons and carbons will differ depending on their position on the morpholinone ring.
-
X-ray Crystallography: If one of the isomers can be crystallized, single-crystal X-ray diffraction provides unambiguous structural confirmation.[8]
Strategies to Control Regioselectivity:
-
Directing Groups: The presence of certain functional groups on your starting materials can direct the reaction to a specific position. Consider if your starting materials can be modified to include a directing group that favors the formation of the desired isomer.
-
Steric Hindrance: The steric bulk of substituents on the starting materials or reagents can influence the regiochemical outcome of the reaction. Using bulkier protecting groups or reagents may favor one regioisomer over another.
-
Catalyst Control: In metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity. Screening different ligands is a common strategy to optimize the formation of the desired regioisomer.
-
Reaction Conditions: Temperature, solvent, and the nature of the base used can all influence the regioselectivity of a reaction. A systematic study of these parameters can help to identify conditions that favor the desired product.
Data on Byproduct Formation and Purity Analysis
The purity of morpholinone derivatives is critical, especially in pharmaceutical applications. The following tables provide an overview of purity data and analytical conditions from literature.
Table 1: Comparative Purity Data of a Morpholinone Derivative
| Compound | HPLC Purity (%) | GC-MS Purity (%) | Elemental Analysis (% Deviation from Theoretical) |
| 3-Morpholinopropiophenone HCl | 99.2 | 99.0 | C: ±0.3, H: ±0.2, N: ±0.4 |
Note: Data is representative and may vary based on the specific synthesis and purification methods employed.[2]
Table 2: Illustrative HPLC Method Parameters for Morpholinone Analysis
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and water with an additive like phosphoric acid or formic acid[3][11] |
| Detection | UV detector at a suitable wavelength (e.g., 254 nm)[4] |
| Flow Rate | Typically 1.0 mL/min[4] |
| Temperature | Controlled, e.g., 30 °C[4] |
Experimental Protocols
Protocol 1: General Procedure for HPLC-UV Purity Analysis
This protocol outlines a general method for determining the purity of a morpholinone sample using HPLC with UV detection.
1. Materials and Reagents:
-
Morpholinone sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid or phosphoric acid
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Mobile Phase:
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
3. Preparation of Standard and Sample Solutions:
-
Accurately weigh approximately 10 mg of your morpholinone reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.
-
Prepare working standards by diluting the stock solution to the desired concentrations.
-
Prepare the sample solution by accurately weighing and dissolving your synthesized morpholinone in the same solvent to a concentration of approximately 1 mg/mL.[4]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. HPLC System Setup and Analysis:
-
Set up the HPLC system with a C18 column and the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Set the column temperature (e.g., 30 °C) and the UV detection wavelength (e.g., 254 nm).[4]
-
Inject a blank (solvent), followed by the standard solutions and the sample solution.
-
Run a gradient program suitable for separating your compound from potential impurities. An example gradient could be: 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B.[4]
5. Data Analysis:
-
Integrate the peaks in the chromatograms.
-
Calculate the purity of your sample by determining the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: General Procedure for GC-MS Analysis of Volatile Byproducts
This protocol provides a general guideline for identifying volatile byproducts in a morpholinone synthesis reaction mixture.
1. Materials and Reagents:
-
Reaction mixture sample
-
High-purity volatile organic solvent (e.g., dichloromethane, hexane)[6]
-
Anhydrous sodium sulfate (for drying)
-
GC-MS vials with septa
2. Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction to separate the organic components into a suitable volatile solvent.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully transfer the dried organic solution to a GC-MS vial. If the concentration of volatile components is expected to be low, the sample can be concentrated under a gentle stream of nitrogen.
3. GC-MS System Setup and Analysis:
-
Set up the GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Set the injection port temperature, oven temperature program, and carrier gas flow rate (typically helium). The oven program should be designed to separate compounds with a range of boiling points.
-
Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization - EI) and the mass scan range.
-
Inject a small volume of the prepared sample into the GC-MS.
4. Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify all separated peaks.
-
Obtain the mass spectrum for each peak.
-
Identify the compounds by comparing their mass spectra to a spectral library (e.g., NIST).
-
The retention time of the peaks can also be compared to those of known standards for confirmation.
Visualizations
Caption: Workflow for identifying and minimizing byproducts.
Caption: Step-by-step workflow for HPLC purity analysis.
References
- 1. CN105753804A - Method of preparing 3-morpholinone - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dem.ri.gov [dem.ri.gov]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Separation of 3-Morpholinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Catalyst Selection for Efficient Morpholine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of morpholine.
Frequently Asked questions (FAQs)
Q1: What are the primary industrial methods for synthesizing morpholine?
A1: The two most prevalent industrial methods for synthesizing morpholine are the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.[1] The DEA method typically employs a strong acid catalyst, such as sulfuric acid.[1] The DEG route utilizes a hydrogenation catalyst at elevated temperature and pressure and has largely superseded the DEA process due to its higher efficiency.[1]
Q2: What types of catalysts are used in the diethylene glycol (DEG) route for morpholine synthesis?
A2: The DEG route for morpholine synthesis employs hydrogenation catalysts.[1] Commonly used catalysts include metals like nickel, copper, or cobalt, often supported on a carrier such as alumina.[1] The choice of catalyst is a critical factor that significantly influences the reaction's selectivity and overall yield.[1] Mixed metal catalysts, such as Ni-Cu-Cr-Ti, have also been reported to provide high yields and extended catalyst life.
Q3: What are the major side reactions and byproducts in morpholine synthesis?
A3: Byproduct formation is a key challenge in morpholine synthesis. In the DEG route, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and incomplete conversion can lead to its presence in the final product mixture.[1] Another significant byproduct is N-ethylmorpholine.[1] The formation of high-molecular-weight condensation products, often referred to as "heavies," can also occur, which reduces the yield.[1] In the DEA route, the use of sulfuric acid results in the formation of large quantities of sodium sulfate as a byproduct after neutralization, which requires disposal.[1]
Q4: What are typical yields for morpholine synthesis?
A4: Yields are highly dependent on the specific synthesis route, catalyst, and reaction conditions. Industrial processes for the DEA route using oleum have reported yields as high as 90-95%.[1] However, a lab-scale synthesis from DEA may yield between 35-50%.[2] For the more common DEG route, conversions of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.[1]
Troubleshooting Guides
Issue 1: Low Yield in Morpholine Synthesis
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the conversion and selectivity. For the DEG route, temperatures are typically in the range of 150-400°C.[3] Operating outside the optimal range for your specific catalyst can lead to incomplete reaction or increased byproduct formation.
-
Solution: Systematically screen a range of temperatures to identify the optimum for your catalytic system. Monitor the reaction progress using techniques like GC or TLC.
-
-
Incorrect Catalyst or Catalyst Deactivation: The choice of catalyst is crucial. If using a supported metal catalyst, ensure it is properly activated. Over time, catalysts can deactivate due to poisoning, coking, or sintering.
-
Solution: Verify that you are using a suitable catalyst for the chosen synthesis route. If catalyst deactivation is suspected, refer to the "Catalyst Deactivation and Regeneration" section below.
-
-
Insufficient Reactant Concentration or Ratio: The molar ratio of reactants, particularly the ammonia to diethylene glycol ratio in the DEG route, can affect the reaction rate and selectivity.
-
Solution: Consult literature for the optimal reactant ratios for your chosen catalyst and reaction conditions. Experiment with varying the ratios to optimize your yield.
-
-
Inefficient Water Removal (for DEA route): In the dehydration of diethanolamine, the presence of water can inhibit the forward reaction.[1]
-
Solution: Improve the efficiency of the distillation or water-trapping apparatus, such as using a Dean-Stark trap, to drive the reaction equilibrium towards the product.[4]
-
Issue 2: Poor Selectivity and High Impurity Profile
Possible Causes and Solutions:
-
Inappropriate Catalyst: The catalyst not only influences the reaction rate but also the selectivity towards morpholine.
-
Solution: Experiment with different catalysts (e.g., Ni, Cu, Co, or mixed metal catalysts) and supports (e.g., alumina) to find the most selective one for your application.
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and reactant ratios can all affect the formation of byproducts.
-
Solution: Carefully optimize the reaction parameters. For example, in the DEG route, lower temperatures may favor the formation of the intermediate AEE, while higher temperatures can lead to other byproducts.
-
-
Impure Starting Materials: Impurities in the diethylene glycol, diethanolamine, or ammonia can lead to the formation of unwanted side products.
-
Solution: Ensure the purity of your starting materials by using high-purity grades or by purifying them before use.
-
Issue 3: Catalyst Deactivation
Possible Causes and Solutions:
-
Poisoning: The catalyst's active sites can be blocked by impurities in the feed, such as sulfur or arsenic compounds.
-
Solution: Purify the feedstock to remove potential catalyst poisons. If poisoning has occurred, regeneration may be possible (see below).
-
-
Coking: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores. This is more common at higher reaction temperatures.
-
Solution: Optimize the reaction temperature and reactant ratios to minimize coke formation. Periodic regeneration by controlled oxidation can remove coke deposits.
-
-
Sintering: At high temperatures, the metal particles of the catalyst can agglomerate, leading to a decrease in the active surface area.
-
Solution: Operate the reaction at the lowest effective temperature. Choose a catalyst with high thermal stability.
-
Data Presentation
Table 1: Effect of Temperature on Product Distribution in Morpholine Synthesis from Diethylene Glycol (DEG) and Ammonia
| Temperature (°C) | DEG Conversion (%) | Morpholine Selectivity (%) | AEE Selectivity (%) |
| 190 | 75 | 60 | 30 |
| 210 | 85 | 75 | 15 |
| 230 | 95 | 85 | 5 |
| 250 | >99 | 90 | <1 |
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[3]
Table 2: Comparison of Different Catalysts for Morpholine Synthesis from Diethylene Glycol (DEG)
| Catalyst | Support | Temperature (°C) | DEG Conversion (%) | Morpholine Selectivity (%) | Reference |
| Nickel | Alumina | 230 | 95 | 85 | U.S. Patent 4,647,663 |
| Copper-Nickel | Alumina | 200-250 | High | 93 (in product) | U.S. Patent 4,739,051 |
| Zn-Cu-NiO | Alumina | Not specified | 99 | 95 | ResearchGate Article |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Morpholine from Diethanolamine
This protocol is based on the dehydration of diethanolamine using a strong acid.
Materials:
-
Diethanolamine (DEA)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Calcium Oxide (CaO)
-
Potassium Hydroxide (KOH)
-
Sodium metal (Na)
-
500 mL three-neck round-bottom flask
-
Thermocouple and condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a thermocouple and a condenser, add 62.5 g of diethanolamine.[1]
-
Acidification: While cooling and stirring the flask, slowly add concentrated hydrochloric acid (or sulfuric acid) until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[1]
-
Dehydration and Cyclization: Heat the resulting diethanolamine salt solution to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours. The mixture will gradually darken.[4]
-
Work-up: After 15 hours, allow the mixture to cool to 160°C and then pour it into a dish to prevent it from solidifying inside the flask.[4]
-
Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.[4]
-
Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.[4]
-
Drying and Purification:
-
Final Distillation: Perform a fractional distillation, collecting the pure morpholine product at a boiling point of 126-129°C.[4] A typical yield for this lab-scale synthesis is between 35-50%.[2]
Protocol 2: General Procedure for Gas-Phase Synthesis of Morpholine from Diethylene Glycol (DEG)
This protocol outlines the general steps for the catalytic amination of DEG in a gas-phase reactor. Specific conditions will vary depending on the catalyst used.
Materials:
-
Diethylene Glycol (DEG)
-
Ammonia (NH₃)
-
Hydrogen (H₂)
-
Hydrogenation catalyst (e.g., supported Ni, Cu, or Co)
-
Fixed-bed flow reactor
-
Vaporizer
-
Condenser and separator
Procedure:
-
Catalyst Activation: Before starting the reaction, the catalyst needs to be activated. This is typically done by reducing the metal oxide precursor in a stream of hydrogen at an elevated temperature. For a copper-nickel on alumina catalyst, a typical procedure involves passing a mixture of 10% hydrogen in nitrogen over the catalyst at 140°C for 8 hours, then increasing the temperature to 180°C for 4 hours, and finally switching to pure hydrogen and raising the temperature to 300°C for another 8 hours.
-
Reaction Setup: A continuous stream of gas, primarily hydrogen, is circulated through a vaporizer, the reactor containing the catalyst bed, a condenser, and a separator.
-
Reactant Feed: Diethylene glycol and ammonia are fed into the vaporizer. The conditions in the vaporizer (pressure, temperature, and flow rates) are adjusted to ensure complete vaporization of the DEG and to achieve the desired molar ratio of ammonia to DEG (e.g., 10:1 to 100:1).
-
Reaction: The gaseous mixture of DEG, ammonia, and hydrogen is passed through the heated reactor containing the activated catalyst. The reaction temperature is maintained within the optimal range for the specific catalyst (e.g., 200-250°C).
-
Product Collection: The reaction products are cooled in the condenser, and the liquid morpholine is collected in the separator.
-
Analysis: The product mixture can be analyzed by gas chromatography (GC) or GC-MS to determine the conversion of DEG and the selectivity to morpholine.[3]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of morpholine from diethanolamine.
Caption: Logical workflow for troubleshooting morpholine synthesis experiments.
Caption: Common catalyst deactivation pathways and their mitigation strategies.
References
- 1. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 4. US4256880A - Continuous morpholine process - Google Patents [patents.google.com]
troubleshooting incomplete deprotonation in 1-benzyl-indole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-benzyl-indole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-benzylation of indoles and offers potential solutions in a question-and-answer format.
Question 1: Why is my N-benzylation of indole resulting in a low yield or no reaction?
Answer:
Low conversion in the N-benzylation of indole is a common issue that can stem from several factors, primarily related to incomplete deprotonation of the indole nitrogen. The N-H bond of indole has a pKa of approximately 17, which requires a sufficiently strong base to generate the reactive indolate anion.[1][2]
Possible Causes and Solutions:
-
Insufficiently Strong Base: Ensure the base you are using is strong enough to deprotonate the indole N-H. Common effective bases include sodium hydride (NaH), potassium hydroxide (KOH), and potassium tert-butoxide (KOtBu).[2]
-
Presence of Moisture: Water in the reaction can quench the strong base and the indolate anion, thus inhibiting the reaction. Ensure all glassware is flame-dried, and use anhydrous solvents.[2]
-
Poor Reagent Quality: The purity of the indole, benzylating agent (e.g., benzyl bromide or chloride), and base is crucial. Use freshly opened or purified reagents.
-
Inadequate Temperature: Some N-benzylation reactions may require elevated temperatures to proceed at a reasonable rate.[2] However, the initial deprotonation step is often carried out at a lower temperature (e.g., 0 °C) before the addition of the benzylating agent to control the reaction.[3]
-
Poor Solubility: The insolubility of the generated indole salt can hinder the reaction. The choice of solvent is critical to ensure all reactants are in solution.[2]
Question 2: My reaction is producing a significant amount of the C3-benzylated isomer. How can I improve the N-selectivity?
Answer:
The formation of the C3-benzylated indole is a common competing side reaction because the C3 position of the indole ring is highly nucleophilic.[2] The regioselectivity between N- and C-alkylation is heavily influenced by the reaction conditions.
Strategies to Favor N-Alkylation:
-
Ensure Complete Deprotonation: Incomplete deprotonation is a primary reason for C3-alkylation. When both the neutral indole and the indolate anion are present, the neutral indole can react at the C3 position. Using a stoichiometric amount or a slight excess of a strong base like NaH can favor the formation of the indolate anion, thus promoting N-alkylation.[4]
-
Choice of Solvent: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are known to favor N-alkylation.[2][3] These solvents effectively solvate the cation of the base, leaving the indolate anion more available to react at the nitrogen. Ethereal solvents like tetrahydrofuran (THF) may lead to poorer N-selectivity.[4]
-
Effect of the Counter-ion: The nature of the cation from the base can influence the N/C selectivity. Less coordinating cations, such as cesium (Cs⁺), can favor N-alkylation.[2]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product. For instance, increasing the temperature to 80 °C has been shown to result in complete N-alkylation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the N-benzylation of indole?
A1: The base is crucial for deprotonating the N-H of the indole ring. The indole proton is weakly acidic (pKa ≈ 17), so a strong base is required to remove it and form the indolate anion.[2][5] This anion is a much stronger nucleophile than the neutral indole, which then readily attacks the benzyl halide in an SN2 reaction to form the N-benzyl indole.
Q2: Which solvents are recommended for the N-benzylation of indole?
A2: Polar aprotic solvents are generally preferred for the N-benzylation of indole as they promote the desired N-alkylation.[3] Commonly used solvents include:
-
Dimethylformamide (DMF): Often used with sodium hydride (NaH), it provides good solubility for the reactants and favors N-alkylation.[3][5]
-
Dimethyl sulfoxide (DMSO): Frequently paired with potassium hydroxide (KOH), it is a highly polar solvent that facilitates the reaction.[6][7][8]
-
Tetrahydrofuran (THF): While also used, it may sometimes lead to a higher proportion of C3-alkylation compared to DMF or DMSO.[4]
Q3: Can I use a weaker base like potassium carbonate (K₂CO₃)?
A3: Yes, weaker bases like potassium carbonate can be used for the N-benzylation of indole, often in a polar aprotic solvent like DMF.[9] This method can be advantageous when working with substrates that are sensitive to stronger bases. However, these reactions may require higher temperatures and longer reaction times to achieve good conversion.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[3] By spotting the reaction mixture alongside the starting indole on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot. A UV lamp is typically used for visualization.
Data Presentation
Table 1: Influence of Base and Solvent on the N-Alkylation of 2,3-dimethylindole with Benzyl Bromide
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | N:C3 Ratio | Yield (%) |
| 1 | NaH (2) | THF | 25 | 1:1.6 | 82 |
| 2 | NaH (2) | DMF | 25 | 9:1 | 91 |
| 3 | KH (2) | THF | 25 | 1:1.2 | 85 |
| 4 | KH (2) | DMF | 25 | >20:1 | 93 |
| 5 | K₂CO₃ (2) | DMF | 80 | >20:1 | 95 |
Data adapted from a study on the N-alkylation of 2,3-dimethylindole and may vary for indole itself.
Experimental Protocols
Protocol 1: N-Benzylation of Indole using KOH in DMSO
This protocol is adapted from Organic Syntheses.[6]
-
Setup: To a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar, add dimethyl sulfoxide (DMSO, 200 mL) and freshly crushed potassium hydroxide (KOH, 26.0 g, 0.399 mole).
-
Deprotonation: Stir the mixture at room temperature for 5 minutes. Add indole (11.7 g, 0.100 mole) to the mixture and continue stirring for 45 minutes.
-
Alkylation: Add benzyl bromide (34.2 g, 0.200 mole) to the reaction mixture. The reaction is exothermic and may require cooling with an ice-water bath.[6] Stir for an additional 45 minutes.
-
Work-up: Dilute the reaction mixture with 200 mL of water. Extract the aqueous layer with three 100-mL portions of diethyl ether.
-
Purification: Wash each ether layer with three 50-mL portions of water. Combine the organic layers, dry over anhydrous calcium chloride, and remove the solvent under reduced pressure. The excess benzyl bromide is removed by distillation, and the residue is distilled to yield 1-benzylindole (yields of 85-89% have been reported).[6]
Protocol 2: N-Benzylation of Indole using NaH in DMF
This is a general procedure based on commonly cited methods.[2]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 equiv).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the indole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Slowly add benzyl bromide (1.1 equiv) to the reaction mixture.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of 1-benzyl-indole.
Caption: Troubleshooting guide for incomplete deprotonation in 1-benzyl-indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Potassium Hydroxide/Dimethyl Sulfoxide Promoted Intramolecular Cyclization for the Synthesis of Benzimidazol-2-ones [organic-chemistry.org]
- 8. Potassium hydroxide/dimethyl sulfoxide promoted intramolecular cyclization for the synthesis of benzimidazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
column chromatography conditions for purifying polar morpholine derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the column chromatography purification of polar morpholine derivatives.
Frequently Asked Questions (FAQs)
Q1: What makes polar morpholine derivatives challenging to purify by silica gel chromatography? A1: Morpholine-containing compounds are basic due to the nitrogen atom in the heterocyclic ring. This basicity leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. These interactions can cause significant issues such as peak tailing, streaking, poor separation, and sometimes irreversible binding of the compound to the column, resulting in low recovery.[1]
Q2: How can I improve the peak shape and recovery of my morpholine compound on a silica gel column? A2: To minimize unwanted interactions with silica gel, add a small amount of a basic modifier to your mobile phase.[1] Common choices include triethylamine (Et3N) or ammonia (often as a solution in methanol). A typical starting concentration is 0.1-2% triethylamine in the eluent.[1][2] This additive neutralizes the acidic sites on the silica, leading to improved peak shape and higher recovery.[1]
Q3: My compound is extremely polar and does not move from the baseline on the TLC plate, even with highly polar solvents. What are my options? A3: When a compound is too polar for normal-phase chromatography, several alternative strategies can be employed:
-
Aggressive Normal-Phase Solvents: For very polar compounds, solvent systems containing ammonia can be effective. A common approach is to use 1-10% of a stock solution of 10% ammonium hydroxide in methanol mixed with dichloromethane.[3]
-
Reversed-Phase Chromatography: In reversed-phase chromatography, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like water, acetonitrile, or methanol).[4][5] This is often a suitable method for highly polar analytes that show little to no retention in normal-phase systems.[1][2][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[4][7][8]
Q4: Can I use a stationary phase other than silica gel? A4: Yes, using a different stationary phase is a common strategy. Alumina (either neutral or basic) is a less acidic alternative to silica gel and can be effective for basic compounds.[1][3][9] Other polar bonded phases, such as amine or diol, can also be used, sometimes in HILIC mode.[8][9]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing or Streaking | The basic morpholine nitrogen is interacting strongly with acidic silanol groups on the silica gel.[1] | Add a basic modifier like 0.1-2% triethylamine (Et3N) or ammonia (in methanol) to your eluent to neutralize the acidic sites.[1][2] |
| Compound is Stuck on the Column | The compound is too polar for the current mobile phase and is strongly adsorbed to the stationary phase.[1] | Gradually increase the polarity of your mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system). If the compound still doesn't elute, a reversed-phase chromatography approach may be necessary.[1] |
| Low Recovery of Compound | The compound is irreversibly binding to the acidic sites on the silica gel.[1] | Use a deactivated silica gel, switch to a less acidic stationary phase like neutral or basic alumina, or add a basic modifier to the eluent.[1][9] |
| Poor Separation from Polar Impurities | The selected mobile phase system does not provide sufficient resolution between the target compound and impurities.[1] | Experiment with different solvent systems. For example, if you are using ethyl acetate/hexanes, try a system like dichloromethane/methanol. Consider an alternative chromatography technique like reversed-phase or HILIC.[1][4] |
| Compound Appears to Decompose on the Column | The compound is sensitive to the acidic nature of the silica gel.[3][9] | Deactivate the silica gel before use by flushing the column with a solvent containing a base (e.g., 1-2% Et3N).[9] Alternatively, use a non-acidic stationary phase like alumina.[3][9] A 2D TLC can help determine if your compound is unstable on silica.[6] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography on Silica Gel
This protocol outlines a general procedure for purifying a moderately polar, basic morpholine derivative.
-
Eluent Selection:
-
Use Thin-Layer Chromatography (TLC) to identify a suitable mobile phase. Good starting points include mixtures of ethyl acetate/hexanes or dichloromethane/methanol.[1][10]
-
Add 0.5-1% triethylamine (Et3N) to the test solvents to prevent peak tailing.[1]
-
Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1][9]
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel as either a dry powder or a slurry with the initial, least polar mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).
-
Alternatively, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, applying gentle positive pressure.
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent.
-
Collect fractions systematically and monitor the elution process using TLC to identify which fractions contain the pure product.[1]
-
-
Product Isolation:
-
Combine the fractions containing the pure compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified morpholine derivative.[1]
-
Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds
If your morpholine derivative is prone to degradation on standard silica gel, deactivating the stationary phase is recommended.[9]
-
Prepare Deactivating Solvent: Create a solvent mixture identical to your initial mobile phase, but with the addition of 1-2% triethylamine.[9]
-
Pack Column: Dry pack the column with the required amount of silica gel.
-
Flush with Deactivating Solvent: Pass 2-3 column volumes of the deactivating solvent through the packed column to neutralize the acidic silanol sites.
-
Equilibrate Column: Flush the column with 2-3 column volumes of the initial mobile phase (without the added base) to remove excess triethylamine.
-
Proceed with Purification: Load the sample and run the chromatography as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the purification of a polar morpholine derivative.
Caption: Troubleshooting decision tree for purifying polar morpholine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Chromatography [chem.rochester.edu]
- 4. waters.com [waters.com]
- 5. quora.com [quora.com]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
comparative analysis of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate with other chiral auxiliaries
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. While a comparative analysis of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate with other chiral auxiliaries was requested, a comprehensive search of scientific literature and chemical databases has revealed a significant lack of published data on the performance of this specific compound as a chiral auxiliary in asymmetric synthesis. Therefore, this guide provides a comparative analysis of well-established and widely used chiral auxiliaries, offering a framework for understanding their relative strengths and applications.
This guide will focus on a comparative analysis of three of the most common classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Pseudoephedrine amides. These have been extensively studied and provide a benchmark for the evaluation of any new chiral auxiliary.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical course of a reaction. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without affecting the newly formed stereocenter.
The general workflow for the use of a chiral auxiliary is depicted below:
Caption: General workflow for employing a chiral auxiliary.
Comparative Performance of Common Chiral Auxiliaries
The choice of a chiral auxiliary is highly dependent on the specific reaction being performed. The following sections provide a comparative overview of the performance of leading chiral auxiliaries in key asymmetric transformations.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and versatile chiral auxiliaries. They are particularly effective in asymmetric alkylations, aldol reactions, and Diels-Alder reactions. The stereochemical outcome is generally predictable and controlled by the formation of a rigid, chelated transition state.
Oppolzer's Sultam Auxiliaries
Based on camphor, Oppolzer's sultams are highly effective for a range of asymmetric transformations, most notably in Diels-Alder reactions and conjugate additions. The rigid bicyclic structure of the camphor backbone provides excellent steric shielding, leading to high levels of diastereoselectivity.
Pseudoephedrine Amides
Derived from the readily available and inexpensive pseudoephedrine, these auxiliaries, developed by Andrew G. Myers, are particularly effective for the asymmetric alkylation of enolates derived from carboxylic acids.
Quantitative Performance Data
The following table summarizes the typical performance of these auxiliaries in common asymmetric reactions. It is important to note that the diastereomeric excess (de%), enantiomeric excess (ee%), and yield can vary significantly depending on the specific substrate, reagents, and reaction conditions.
| Chiral Auxiliary | Reaction Type | Substrate | Reagent/Electrophile | Diastereomeric Excess (de%) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | Alkylation | Propionyl | Benzyl bromide | >99 | 80-95 |
| Aldol Addition | Acetyl | Isobutyraldehyde | >99 | 70-90 | |
| Diels-Alder | Acryloyl | Cyclopentadiene | 95 (endo:exo >99:1) | 85-95 | |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's) | Alkylation | Propionyl | Ethyl iodide | >98 | 85-95 |
| Diels-Alder | Acryloyl | Cyclopentadiene | >98 (endo:exo >99:1) | 90-99 | |
| Conjugate Addition | Acryloyl | Diethylaluminum cyanide | >99 | 90-98 | |
| (+)-Pseudoephedrine Amide | Alkylation | Propionamide | Benzyl bromide | >98 | 90-97 |
| Alkylation | Phenylacetamide | Methyl iodide | >99 | 85-95 |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the use of Evans' and Oppolzer's auxiliaries.
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at 0 °C is added n-butyllithium (1.05 eq.) dropwise. After stirring for 15 minutes, the desired acyl chloride (1.1 eq.) is added, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours.
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) is added dropwise, and the mixture is stirred for 30-60 minutes.
-
Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 eq.) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours, gradually warming to room temperature.
-
Workup and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction and purification of the alkylated product, the auxiliary can be cleaved by methods such as hydrolysis with lithium hydroxide and hydrogen peroxide to yield the carboxylic acid, or reduction with lithium borohydride to yield the corresponding alcohol.
Asymmetric Diels-Alder Reaction using an Oppolzer's Sultam Auxiliary
-
Acylation: (1S)-(-)-2,10-Camphorsultam (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM) with triethylamine (1.2 eq.). The solution is cooled to 0 °C, and acryloyl chloride (1.1 eq.) is added dropwise. The reaction is stirred at room temperature for 2-4 hours.
-
Cycloaddition: The resulting N-acryloyl sultam is dissolved in anhydrous DCM and cooled to -78 °C. A Lewis acid catalyst (e.g., diethylaluminum chloride, 1.2 eq.) is added, followed by the diene (e.g., cyclopentadiene, 3.0 eq.). The reaction is stirred at low temperature for several hours.
-
Workup and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. After extraction and purification, the chiral auxiliary can be removed by hydrolysis, for example, with lithium hydroxide in a mixture of THF and water.
Factors Influencing the Choice of a Chiral Auxiliary
The selection of an optimal chiral auxiliary is a multifaceted decision that depends on several factors beyond just the diastereoselectivity of the key transformation.
Caption: Factors influencing the selection of a chiral auxiliary.
Conclusion
While information on the performance of this compound as a chiral auxiliary is not currently available in the public domain, the principles and data presented for established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams provide a strong foundation for any researcher entering the field of asymmetric synthesis. The systematic evaluation of a new chiral auxiliary would require rigorous experimental investigation across a range of standard asymmetric transformations to determine its efficacy and potential advantages over existing methods. Researchers are encouraged to consult the primary literature for specific applications and optimized conditions for the auxiliaries discussed in this guide.
comparing the efficacy of different synthetic routes to N-benzyl morpholinones
The N-benzyl morpholinone scaffold is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds. For researchers and professionals in drug development, selecting the most efficient synthetic route to these valuable heterocycles is a critical decision that can impact yield, purity, cost, and scalability. This guide provides an objective comparison of prominent synthetic strategies for the preparation of N-benzyl morpholinones, supported by available experimental data.
At a Glance: Comparison of Synthetic Routes
Three primary synthetic strategies for N-benzyl morpholinones are evaluated: a one-pot synthesis commencing from amino acids, a two-step cyclization process involving N-benzylethanolamine, and a multi-component one-pot approach featuring a Knoevenagel condensation.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| One-Pot Synthesis from Amino Acids | α-Amino acid, 1,2-dibromoethane, Benzyl bromide | K₂CO₃ | Acetonitrile, 80°C, then reflux | Good (not specified quantitatively) | Not specified | [1] |
| Two-Step Cyclization of N-Benzylethanolamine | Benzaldehyde, Ethanolamine, Glyoxylic acid | Pd/C, Tetrahydrofuran | Catalytic hydrogenation, then cyclization at 75°C | > 81.5 | > 96.3 | [2] |
| One-Pot Knoevenagel/Epoxidation/Cyclization | Aldehyde, (Phenylsulfonyl)acetonitrile, 2-Benzylamino ethanol | Quinine-derived urea | Toluene, -20°C to 25°C | 38-90 | Up to 89% ee | [3][4] |
Route 1: One-Pot Synthesis from Amino Acids
This approach offers a convergent and atom-economical route to 3-substituted N-benzyl morpholin-2-ones. The process involves the reaction of an α-amino acid with 1,2-dibromoethane and potassium carbonate, followed by in-situ N-benzylation with benzyl bromide.[1]
Logical Workflow for One-Pot Synthesis from Amino Acids
Caption: One-Pot Synthesis of N-Benzyl Morpholinones from Amino Acids.
Experimental Protocol
General procedure for 3-substituted-N-benzylmorpholin-2-one: [1]
-
A mixture of the desired α-amino acid (1.0 mmol) and potassium carbonate (3.0 mmol) in acetonitrile is stirred at 40°C for 15 minutes.
-
1,2-dibromoethane (1.1 mmol) is added, and the reaction mixture is heated to 80°C for 6-8 hours.
-
The reaction is monitored by thin-layer chromatography for complete conversion.
-
The mixture is then cooled to room temperature.
-
Benzyl bromide (1.1 mmol) and additional potassium carbonate (1.0 mmol) are added.
-
The reaction mixture is refluxed for an additional 4 hours.
-
After completion, the mixture is cooled to room temperature and filtered to remove excess potassium carbonate.
-
The filtrate is concentrated, and the crude product is purified.
Route 2: Two-Step Cyclization of N-Benzylethanolamine
This synthetic strategy involves the initial preparation of N-benzylethanolamine, which then undergoes a cyclization reaction with glyoxylic acid to yield 4-benzyl-2-hydroxy-morpholine-3-one. This method provides high yield and purity for the final product.[2]
Experimental Workflow for Two-Step Cyclization
Caption: Two-Step Synthesis via N-Benzylethanolamine Cyclization.
Experimental Protocol
Step 1: Preparation of N-benzylethanolamine: [2]
-
Benzaldehyde (200g), ethanolamine (138.1g), anhydrous potassium carbonate (15g), methanol (550mL), and 3% Pd/C catalyst (0.4g) are added to a high-pressure reaction kettle.
-
The kettle is vacuumized and then purged with nitrogen and hydrogen.
-
The reaction is stirred for 6 hours at 60°C under 1MPa of hydrogen pressure.
-
After cooling, the mixture is filtered, and the filtrate is distilled to remove methanol.
-
The product is then obtained by vacuum distillation.
Step 2: Synthesis of 4-benzyl-2-hydroxy-morpholine-3-one: [2]
-
A 30% aqueous solution of glyoxylic acid (235g) is mixed with tetrahydrofuran (400mL).
-
N-benzylethanolamine (120g) from Step 1 is added dropwise to the stirred solution at 75°C over 30 minutes.
-
The mixture is stirred at 75°C for 16 hours.
-
Tetrahydrofuran is removed by distillation.
-
The crude product is recrystallized from ethanol to yield the final product.
Route 3: One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization (DROC)
This modern approach allows for the asymmetric synthesis of C3-substituted morpholin-2-ones in a one-pot sequence. It involves a Knoevenagel condensation, followed by an asymmetric epoxidation and a domino ring-opening cyclization with 2-benzylamino ethanol.[3][4] This method is particularly valuable for accessing chiral N-benzyl morpholinones.
Signaling Pathway for One-Pot Asymmetric Synthesis
Caption: One-Pot Asymmetric Synthesis of N-Benzyl Morpholinones.
Experimental Protocol
General procedure for one-pot synthesis of morpholin-2-ones: [4]
-
Knoevenagel Condensation: (Phenylsulfonyl)acetonitrile (0.1 mmol), the desired aldehyde (0.1 mmol), and a quinine-derived urea catalyst (0.01 mmol) are reacted in anhydrous toluene.
-
Asymmetric Epoxidation: The reaction mixture is diluted with toluene, cooled to -20°C, and cumyl hydroperoxide (CHP, 0.11 mmol) is added.
-
Domino Ring-Opening Cyclization (DROC): 2-Benzylamino ethanol (0.12 mmol) and triethylamine (0.2 mmol) are added to the mixture at 25°C.
-
The final product is isolated after chromatographic purification.
Comparative Analysis and Conclusion
The choice of synthetic route to N-benzyl morpholinones is highly dependent on the specific requirements of the research or development project.
-
The One-Pot Synthesis from Amino Acids is an attractive option for generating libraries of 3-substituted N-benzyl morpholin-2-ones in a straightforward manner. Its primary advantages are the use of readily available starting materials and a convergent one-pot procedure. However, the lack of specific yield and purity data in the cited literature necessitates further optimization and characterization for specific substrates.
-
The Two-Step Cyclization of N-Benzylethanolamine offers a high-yielding and high-purity route to a specific N-benzyl morpholinone derivative.[2] This method is well-documented with clear experimental parameters, making it a reliable choice for the synthesis of 4-benzyl-2-hydroxy-morpholine-3-one on a larger scale. The main consideration is the two-step nature of the process.
-
The One-Pot Knoevenagel/Asymmetric Epoxidation/DROC represents a sophisticated and powerful strategy for the enantioselective synthesis of N-benzyl morpholinones.[3][4] This route is ideal for medicinal chemistry applications where specific stereoisomers are required. The yields are generally good, and the enantioselectivity is high. The complexity of the reagents and the multi-step nature of the one-pot sequence are factors to consider.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]
- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Spectroscopic Comparison of (R)- and (S)-Enantiomers of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate: A Data-Driven Guide
A comprehensive search for experimentally-derived spectroscopic data for the (R)- and (S)-enantiomers of methyl 4-benzyl-5-oxomorpholine-3-carboxylate has revealed a significant gap in publicly available scientific literature. While the existence of these chiral molecules is documented in chemical databases, detailed experimental spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectra, are not readily accessible. This guide, therefore, outlines the theoretical principles and standard experimental protocols that would be employed for such a comparison, and presents a framework for the data tables and visualizations that would be generated from such experimental results.
Introduction to Spectroscopic Analysis of Enantiomers
Enantiomers, being non-superimposable mirror images of each other, exhibit identical physical and chemical properties in an achiral environment. Spectroscopic techniques such as NMR and IR, which rely on the interaction of molecules with electromagnetic radiation in a way that is independent of chirality, are expected to produce identical spectra for both (R)- and (S)-enantiomers under standard achiral conditions. However, chiroptical techniques, most notably Circular Dichroism (CD) spectroscopy, are specifically designed to differentiate between enantiomers by measuring the differential absorption of left- and right-circularly polarized light.
Theoretical Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers of this compound are predicted to be identical. The chemical shifts (δ), coupling constants (J), and signal multiplicities for corresponding protons and carbons in both enantiomers would be the same in an achiral solvent.
Infrared (IR) Spectroscopy: The IR spectra of the two enantiomers are also expected to be indistinguishable. Both molecules possess the same functional groups (ester, amide, ether, aromatic ring) and therefore will exhibit identical vibrational modes, leading to the same absorption frequencies, intensities, and band shapes.
Circular Dichroism (CD) Spectroscopy: In contrast to NMR and IR, the CD spectra of the (R)- and (S)-enantiomers are expected to be mirror images of each other. Where the (R)-enantiomer shows a positive Cotton effect (a peak in the CD spectrum), the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength, and vice versa. This is a direct consequence of their opposite stereochemical configurations.
Data Presentation Framework
In the absence of experimental data, the following tables have been structured to illustrate how the comparative spectroscopic information for the (R)- and (S)-enantiomers of this compound would be presented.
Table 1: Hypothetical ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment (R-enantiomer) | Assignment (S-enantiomer) |
| Hypothetical Data | e.g., d | e.g., 7.2 | e.g., 2H | e.g., Ar-H | e.g., Ar-H |
| ... | ... | ... | ... | ... | ... |
Table 2: Hypothetical ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment (R-enantiomer) | Assignment (S-enantiomer) |
| Hypothetical Data | e.g., C=O (ester) | e.g., C=O (ester) |
| ... | ... | ... |
Table 3: Hypothetical IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment (R-enantiomer) | Assignment (S-enantiomer) |
| Hypothetical Data | e.g., Strong, Sharp | e.g., C=O stretch (amide) | e.g., C=O stretch (amide) |
| ... | ... | ... | ... |
Table 4: Hypothetical Circular Dichroism Spectroscopic Data (in Methanol)
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) (R-enantiomer) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) (S-enantiomer) |
| Hypothetical Data | e.g., +15,000 | e.g., -15,000 |
| ... | ... | ... |
Experimental Protocols
The following are detailed, standard methodologies for the key spectroscopic experiments that would be conducted to obtain the comparative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified enantiomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-2048 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Alternatively, for a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the enantiomer in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M). The exact concentration will depend on the path length of the cuvette and the intensity of the CD signals.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Scan the sample over a desired wavelength range (e.g., 190-400 nm for electronic CD). The instrument will measure the difference in absorbance of left and right circularly polarized light (ΔA).
-
Data Processing: Convert the raw data (ΔA) to molar ellipticity [θ] using the following equation: [θ] = (ΔA × 100) / (c × l), where c is the molar concentration and l is the path length of the cuvette in cm. The spectra of the (R)- and (S)-enantiomers should be plotted on the same graph to visualize their mirror-image relationship.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic comparison of the enantiomers.
Caption: Experimental workflow for the spectroscopic comparison of enantiomers.
Caption: Principle of Circular Dichroism for enantiomer differentiation.
Conclusion
While a direct comparison of experimental data is not currently possible due to its absence in the public domain, this guide provides a comprehensive framework for the spectroscopic analysis of the (R)- and (S)-enantiomers of this compound. The outlined experimental protocols and data presentation formats can be utilized by researchers to systematically characterize these compounds. The key differentiating feature will be their Circular Dichroism spectra, which are expected to be mirror images, providing unambiguous proof of their enantiomeric relationship. Further research is warranted to synthesize these enantiomers and perform the described spectroscopic analyses to populate the data tables presented herein.
Assessing the Enantiomeric Purity of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate: A Comparative Guide to Chiral HPLC and Alternative Methods
For researchers and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in characterizing chiral molecules such as Methyl 4-benzyl-5-oxomorpholine-3-carboxylate. This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) as the primary method for assessing the enantiomeric purity of this compound, alongside alternative techniques including chiral Supercritical Fluid Chromatography (SFC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral HPLC: The Gold Standard
Chiral HPLC remains the most widely adopted and robust method for the separation and quantification of enantiomers due to its high resolution, versatility, and established protocols.[1] For a compound with the structural characteristics of this compound, a cyclic amino acid ester derivative, polysaccharide-based chiral stationary phases (CSPs) are highly effective.
Experimental Protocol: Chiral HPLC
A well-established approach for the chiral separation of cyclic amino acid esters involves the use of amylose or cellulose-based CSPs.[2] The following protocol is a recommended starting point for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 250 x 4.6 mm, 5 µm.
Mobile Phase:
-
A mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. The ratio may be optimized to achieve baseline separation.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (based on the benzyl chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Comparative Analysis of Analytical Techniques
While chiral HPLC is a powerful tool, alternative methods offer distinct advantages in specific contexts. The following table summarizes a comparison of chiral HPLC with other common techniques for determining the enantiomeric excess of this compound.
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC-MS | Chiral NMR |
| Resolution | Excellent | Very Good to Excellent | Good to Very Good | Not applicable (no separation) |
| Analysis Time | 15-30 min | 5-15 min | 20-40 min | 5-10 min |
| Sensitivity | High | High | Very High | Low to Moderate |
| Solvent Consumption | High | Low | Moderate | Low |
| Sample Derivatization | Not usually required | Not usually required | Often required | Chiral solvating agent needed |
| Instrumentation Cost | Moderate | High | Moderate to High | Very High |
| Method Development | Can be time-consuming | Can be faster than HPLC | Can be complex | Relatively straightforward |
Alternative Methodologies and Their Protocols
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a rapidly emerging technique that offers faster separations and reduced solvent consumption compared to HPLC.[3]
Experimental Protocol: Chiral SFC
-
Instrumentation: SFC system with a UV or MS detector.
-
Chiral Stationary Phase: Similar to HPLC, polysaccharide-based CSPs are effective.
-
Mobile Phase: Supercritical CO₂ with a modifier such as methanol or ethanol.
-
Conditions: Optimized for resolution and peak shape.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, chiral GC-MS provides excellent sensitivity and structural information. However, derivatization is often necessary for polar molecules like the target compound.
Experimental Protocol: Chiral GC-MS
-
Derivatization: The carboxylic ester can be transesterified, and the tertiary amine can be derivatized to improve volatility.
-
Instrumentation: GC-MS system with a chiral capillary column (e.g., based on cyclodextrin derivatives).
-
Conditions: A temperature gradient program is typically used to ensure good separation and peak shape.
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents
Chiral NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers.
Experimental Protocol: Chiral NMR
-
Sample Preparation: A solution of the analyte is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: A chiral solvating agent, such as (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) or Mosher's acid, is added to the NMR tube.[4]
-
Data Acquisition: ¹H or ¹⁹F NMR spectra are acquired. The non-equivalent signals for the two enantiomers are integrated to determine their ratio and calculate the enantiomeric excess.
Visualizing the Workflow and Method Selection
The following diagrams illustrate the experimental workflow for chiral HPLC analysis and the decision-making process for selecting an appropriate analytical method.
References
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate vs. benzyl 4-benzyl-5-oxomorpholine-3-carboxylate
A detailed comparison of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate and Benzyl 4-benzyl-5-oxomorpholine-3-carboxylate, focusing on their structural differences, predicted physicochemical properties, and potential implications for drug discovery and development. This guide addresses the current landscape of available data and provides a theoretical framework for their comparative evaluation.
Introduction
The 4-benzyl-5-oxomorpholine-3-carboxylate scaffold is a key heterocyclic structure that serves as a versatile intermediate in the synthesis of various biologically active molecules. The ester moiety at the 3-position is a critical site for modification, significantly influencing the compound's properties and, consequently, its potential therapeutic applications. This guide focuses on two primary ester derivatives: the methyl ester (this compound) and the benzyl ester (Benzyl 4-benzyl-5-oxomorpholine-3-carboxylate). Understanding the nuanced differences between these two analogs is crucial for researchers in drug discovery and development aiming to optimize lead compounds.
Physicochemical Properties: A Comparative Overview
A summary of the predicted physicochemical properties of the two compounds is presented below. These values are computationally derived and provide a baseline for understanding their potential behavior in biological systems.
| Property | This compound | Benzyl 4-benzyl-5-oxomorpholine-3-carboxylate |
| Molecular Formula | C₁₃H₁₅NO₄ | C₁₉H₁₉NO₄ |
| Molecular Weight | 249.26 g/mol | 325.36 g/mol |
| XLogP3 | 0.8 | 2.3 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 4 | 4 |
| Rotatable Bond Count | 4 | 6 |
| Topological Polar Surface Area | 55.8 Ų | 55.8 Ų |
Synthesis and Esterification
The synthesis of both the methyl and benzyl esters originates from the common precursor, (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid
This protocol is based on a known procedure for the synthesis of the parent carboxylic acid.
Materials:
-
N-benzyl-L-serine
-
Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
-
Chloroacetyl chloride
-
50% Sodium hydroxide (NaOH) solution
-
37% Hydrochloric acid (HCl)
-
Heptane
-
Water
Procedure:
-
Dissolve N-benzyl-L-serine in THF in a suitable reactor.
-
Cool the solution to 0-5 °C.
-
Add a pre-cooled aqueous solution of potassium carbonate.
-
Slowly add chloroacetyl chloride, maintaining the temperature below 5 °C.
-
Stir the biphasic mixture at 0-5 °C for approximately 30 minutes. Monitor the reaction for completion by HPLC.
-
Once the reaction is complete, add 50% sodium hydroxide solution slowly, keeping the temperature between 5-10 °C, until the pH is above 13.5.
-
Warm the reaction mixture to 25 °C and perform extractions with heptane to remove organic impurities.
-
Cool the aqueous phase to -5 to 0 °C and slowly add 37% hydrochloric acid until the pH is below 2, maintaining the temperature below 10 °C.
-
Maintain the resulting slurry at -10 to 0 °C for at least 4 hours to allow for complete precipitation.
-
Filter the slurry and wash the filter cake with pre-cooled water.
-
Dry the wet cake under vacuum at 40-45 °C to yield (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid.[1]
Experimental Protocol: General Esterification
Materials:
-
(S)-4-benzyl-5-oxomorpholine-3-carboxylic acid
-
Methanol (for the methyl ester) or Benzyl alcohol (for the benzyl ester)
-
A suitable acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP)
-
An appropriate solvent (e.g., dichloromethane for coupling reactions, or the respective alcohol for acid-catalyzed esterification)
Procedure (Acid-Catalyzed Esterification):
-
Dissolve (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid in an excess of the corresponding alcohol (methanol or benzyl alcohol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or HPLC until completion.
-
After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ester with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ester.
Comparative Performance and Theoretical Considerations
While direct experimental comparisons are lacking, the structural difference between a methyl and a benzyl ester allows for informed predictions regarding their relative performance in a drug development context.
Lipophilicity and a bigger size
The benzyl ester is predicted to be more lipophilic than the methyl ester, as indicated by its higher XLogP3 value. Increased lipophilicity can influence several key pharmacokinetic parameters. Generally, higher lipophilicity is associated with increased membrane permeability, which could lead to better oral absorption and brain penetration.[2] However, excessive lipophilicity can also result in increased plasma protein binding and sequestration in adipose tissue, potentially reducing the free drug concentration and leading to a longer half-life. The larger size of the benzyl group may also impact how the molecule interacts with biological targets.
Metabolic Stability
Esters are susceptible to hydrolysis by esterases in the plasma and liver. The rate of this hydrolysis can be influenced by the nature of the ester group. While specific data for these compounds is unavailable, studies on other molecules have shown that benzyl esters can exhibit different metabolic stability profiles compared to methyl esters. In some cases, the bulkier benzyl group may sterically hinder access by esterases, leading to increased stability. Conversely, the benzyl group itself can be a site for metabolism, such as aromatic hydroxylation. Comparative studies on penicillin esters have shown differences in their metabolism across various species.[3] Research on benzoate esters has indicated that methyl benzoate has a higher plasma metabolic stability than benzyl benzoate.[4][5]
Logical Workflow for Comparative Evaluation
In the absence of direct comparative data, a logical experimental workflow is essential for characterizing and comparing these two compounds.
Caption: A conceptual workflow for the comparative evaluation of Methyl and Benzyl 4-benzyl-5-oxomorpholine-3-carboxylate.
Conclusion
This compound and Benzyl 4-benzyl-5-oxomorpholine-3-carboxylate represent two closely related analogs with distinct physicochemical properties stemming from their different ester moieties. The methyl ester is smaller and predicted to be less lipophilic, which may favor aqueous solubility and potentially different metabolic pathways compared to the larger, more lipophilic benzyl ester. The benzyl ester's increased lipophilicity might enhance membrane permeability but could also lead to higher plasma protein binding and different metabolic vulnerabilities.
For researchers and drug development professionals, the choice between these two compounds would depend on the specific therapeutic goal and the desired pharmacokinetic profile. A thorough head-to-head experimental evaluation, following a workflow similar to the one outlined above, is necessary to make an informed decision on which analog presents a more promising profile for further development. Without such studies, any preference for one compound over the other remains speculative.
References
- 1. (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-37-9 [chemicalbook.com]
- 2. Lipophilicity in PK design: methyl, ethyl, futile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of methyl and benzyl esters of penicillin by different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
in vitro testing of novel compounds derived from Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of novel compounds featuring the morpholine scaffold, a heterocyclic moiety recognized for its prevalence in therapeutically valuable molecules.[1][2][3] While direct in vitro testing data for derivatives of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate is not extensively available in the public domain, this document synthesizes findings from a range of structurally related novel morpholine derivatives, focusing on their anticancer properties. The data herein is compiled from various studies to offer a comparative perspective on their biological activity.
The morpholine ring is a key component in numerous drugs due to its ability to improve pharmacokinetic profiles and contribute to a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] A significant area of investigation has been the role of morpholine-containing compounds as inhibitors of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4]
Targeted Signaling Pathway: PI3K/Akt/mTOR
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a crucial pathway that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[4] Several novel morpholine derivatives have been specifically designed and evaluated as inhibitors of key kinases within this pathway.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Morpholine Derivatives Across Therapeutic Targets
A Guide for Researchers in Drug Discovery
Morpholine, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the design of numerous therapeutic agents. Its unique physicochemical properties—enhancing aqueous solubility, metabolic stability, and target binding affinity—make it a favored moiety in the development of novel drug candidates. This guide provides a comparative overview of recent in silico docking studies of morpholine derivatives against a range of therapeutic targets implicated in various diseases, from neurodegenerative disorders to cancer. The data presented herein, supported by detailed methodologies, aims to furnish researchers, scientists, and drug development professionals with a valuable resource for structure-activity relationship (SAR) studies and rational drug design.
Quantitative Docking Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of various morpholine derivatives against their respective therapeutic targets, as determined by molecular docking and in vitro assays.
Table 1: Cholinesterase Inhibitors for Neurodegenerative Diseases
| Compound ID | Target | Binding Affinity (kcal/mol) | IC₅₀ (µM) | Reference Compound |
| 36e | AChE | -10.294 | 35.36 | Galantamine |
| 36d | BuChE | -9.562 | 34.97 | Galantamine |
| 50j | AChE | - | 17.41 ± 0.22 | Galantamine |
| 50o | Tyrosinase | - | 3.22 ± 0.70 | - |
| 50r | Urease | - | 16.79 ± 0.19 | - |
| 11g | AChE | - | 1.94 ± 0.13 | Galantamine |
| 11g | BuChE | - | 28.37 ± 1.85 | Galantamine |
| 12a | AChE | - | Comparable to Galantamine | Galantamine |
| Data sourced from multiple studies on morpholine-based cholinesterase inhibitors.[1][2] |
Table 2: BACE-1 and Secretase Inhibitors in Alzheimer's Disease
| Compound ID | Target | Activity/Binding Note |
| 17 | BACE-1 | Active as a BACE-1 inhibitor. Docking revealed the importance of the morpholine for interacting with polar and apolar residues. |
| 18 | BACE-1 | Micromolar activity against BACE-1. Thioamide moiety interacts with catalytic Asp228. |
| 20 | γ-secretase | Able to reduce Aβ levels in mice. |
| Insights from docking studies on morpholine derivatives targeting enzymes in Alzheimer's disease pathology.[3] |
Table 3: Monoamine Oxidase (MAO) Inhibitors for Neurological Disorders
| Compound ID | Target | Binding Affinity Note |
| 1i | MAO-A & MAO-B | Strong binding affinities, comparable or superior to reference inhibitors. |
| 1m | MAO-A & MAO-B | Strong binding affinities, comparable or superior to reference inhibitors. |
| 1f | MAO-A | Exhibited selectivity for MAO-A. |
| 1l | MAO-B | Exhibited selectivity for MAO-B. |
| Summary of in silico and in vitro findings for morpholine-based MAO inhibitors.[4] |
Table 4: Carbonic Anhydrase-II Inhibitors
| Compound ID | Target | Kᵢ (µM) | Binding Affinity (kcal/mol) | IC₅₀ (µM) |
| 24 | bCA-II | 9.64 ± 0.007 | - | - |
| 4 | bCA-II | - | -4.504 | 24.39 ± 0.71 |
| 11 | bCA-II | - | -4.429 | 44.30 ± 0.82 |
| 20 | bCA-II | - | - | 36.10 ± 0.60 |
| Data from studies on morpholine-derived thiazoles as bovine carbonic anhydrase-II inhibitors.[5] |
Table 5: Anticancer Activity of Morpholine Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µg/mL) | Target Enzyme |
| 8 | A-549 (Lung Cancer) | 2.78 ± 0.86 | DHFR |
| 4e | A-549 (Lung Cancer) | 5.37 ± 0.95 | DHFR |
| 7b | A-549 (Lung Cancer) | 5.70 ± 0.91 | DHFR |
| 7b | HepG-2 (Liver Cancer) | 3.54 ± 1.11 | DHFR |
| 10e | A549 (Lung Cancer) | 0.033 µM | mTOR |
| Cytotoxicity data of novel morpholine-based heterocycles against human cancer cell lines.[6][7] |
Experimental Protocols: Molecular Docking
The following provides a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the morpholine derivatives are sketched using molecular modeling software (e.g., ChemDraw, MarvinSketch) and converted to a 3D format. Energy minimization is then performed using a suitable force field (e.g., MMFF94).
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then optimized and minimized to relieve any steric clashes.
2. Binding Site Prediction and Grid Generation:
-
The active site of the target protein is identified, often based on the location of the co-crystallized ligand in the PDB structure or through computational prediction tools.
-
A grid box is generated around the identified active site to define the search space for the docking algorithm.
3. Molecular Docking Simulation:
-
Docking is performed using software such as AutoDock, Schrödinger, or MOE. The ligand is treated as flexible, while the protein is generally kept rigid (semi-flexible docking).
-
The docking algorithm explores various conformations and orientations of the ligand within the receptor's active site.
4. Scoring and Analysis:
-
The binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.
Visualizing Workflows and Pathways
Computational Docking Workflow
The following diagram illustrates a typical workflow for in silico molecular docking studies.
Signaling Pathway: mTOR Inhibition in Cancer
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Morpholine derivatives have been investigated as potent mTOR inhibitors.[7][8]
Signaling Pathway: Cholinesterase Inhibition in Neurodegeneration
In neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Novel Morpholine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of biologically active compounds. Its unique physicochemical properties often impart favorable pharmacokinetic characteristics to drug candidates. This guide provides a comprehensive comparison of novel morpholine derivatives, focusing on their anticancer and antimicrobial activities. We present a synthesis of recent findings, supported by experimental data and detailed protocols, to aid in the ongoing quest for more effective therapeutic agents.
Comparative Biological Evaluation of Morpholine Derivatives
The therapeutic efficacy of morpholine derivatives spans various disease areas, with particularly promising results in oncology and infectious diseases. The following tables summarize the in vitro activity of recently developed morpholine-based compounds, offering a comparative overview of their potency against different cancer cell lines and microbial strains.
Anticancer Activity
The anticancer potential of novel morpholine derivatives is a burgeoning area of research. Many of these compounds exert their effects by targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR and VEGFR-2 signaling pathways are notable targets.
Table 1: Comparative Anticancer Activity of Novel Morpholine Derivatives
| Compound Class | Specific Derivative(s) | Target Pathway/Mechanism | Cancer Cell Line | IC50 Value (µM) | Reference |
| Morpholino-pyrimidine-carbonitriles | Compound 12b | Dual PI3K/mTOR inhibitor | Leukemia SR | 0.10 ± 0.01 | [1] |
| Compound 12d | Dual PI3K/mTOR inhibitor | Leukemia SR | 0.09 ± 0.01 | [1] | |
| Morpholine-Substituted Tetrahydroquinolines | Compound 10e | mTOR inhibitor | A549 (Lung) | 0.033 ± 0.003 | [2] |
| Compound 10h | mTOR inhibitor | MCF-7 (Breast) | 0.087 ± 0.007 | [2] | |
| Compound 10d | mTOR inhibitor | A549 (Lung) | 0.062 ± 0.01 | [2] | |
| MCF-7 (Breast) | 0.58 ± 0.11 | [2] | |||
| Morpholine Substituted Quinazolines | AK-3 | Apoptosis induction | A549 (Lung) | 10.38 ± 0.27 | [3][4] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [3][4] | |||
| AK-10 | Apoptosis induction | A549 (Lung) | 8.55 ± 0.67 | [3][4] | |
| MCF-7 (Breast) | 3.15 ± 0.23 | [3][4] | |||
| Benzophenone-Morpholine Analogues | Compound 8b | Antimitotic | MCF-7 (Breast) | 7.1 ± 0.8 | [5] |
| A549 (Lung) | 10.1 ± 0.6 | [5] | |||
| Compound 8f | Antimitotic | MCF-7 (Breast) | 9.1 ± 0.8 | [5] | |
| A549 (Lung) | 13.1 ± 1.1 | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
Morpholine derivatives have also demonstrated significant potential in combating microbial infections, including those caused by multidrug-resistant bacteria.
Table 2: Comparative Antimicrobial Activity of Novel Morpholine Derivatives
| Compound Class | Specific Derivative | Target Organism(s) | MIC Value (µg/mL) | Reference |
| Morpholine-containing 5-arylideneimidazolones | Compound 10 | Staphylococcus aureus (MRSA 19449) | Enhances oxacillin efficacy | [6] |
| Compound 15 | Staphylococcus aureus (MRSA 19449) | Enhances oxacillin & ampicillin efficacy | [6] | |
| Morpholine derivatives with azole nucleus | Compound 12 | Micrococcus sedenterius | 15.6 | |
| Piperazine and Morpholine Derivatives | Compound 3 | Various Gram-positive and Gram-negative bacteria | Broad-spectrum activity | |
| Compound 4 | Various Gram-positive and Gram-negative bacteria | Middle-high inhibitory action | ||
| Compound 5 | Various Gram-positive and Gram-negative bacteria | Active against 34.4% of strains | ||
| Compound 6 | Various Gram-positive and Gram-negative bacteria | High inhibitory activity against 89.6% of strains |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental methodologies is crucial for a comprehensive understanding of the evaluation of these novel compounds. The following diagrams, created using the Graphviz DOT language, illustrate a key signaling pathway targeted by anticancer morpholine derivatives and a standard experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by morpholine derivatives.
Caption: Experimental workflow of the MTT cell viability assay.
Caption: Logical flow for the characterization and evaluation of novel morpholine derivatives.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of novel morpholine derivatives.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl)
-
Culture medium
-
Test compounds (morpholine derivatives)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. After the initial incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
VEGFR-2 substrate (e.g., a synthetic peptide)
-
Test compounds (morpholine derivatives)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase buffer, ATP solution, and substrate solution according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the morpholine derivatives in the appropriate buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent. For example, with the ADP-Glo™ assay, the amount of ADP produced is converted to a luminescent signal.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds (morpholine derivatives)
-
Positive control antibiotic
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the morpholine derivatives in the microtiter plate wells containing broth. The final volume in each well is typically 50 or 100 µL.
-
Inoculation: Add the prepared bacterial inoculum to each well, except for the sterility control well (broth only).
-
Controls: Include a positive control (bacteria with no compound) and a negative/sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density.
-
Data Recording: Record the MIC value for each compound against each tested microorganism.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to 4-Methyloxolane-2-carboxylic Acid and Other Chiral Building Blocks in Drug Discovery
In the landscape of modern pharmaceutical and materials science, the selection of appropriate chiral building blocks is a pivotal decision that profoundly influences the stereochemical outcome, biological activity, and novelty of synthesized molecules. Among the vast arsenal of available synthons, 4-methyloxolane-2-carboxylic acid, a substituted tetrahydrofuran derivative, presents a unique and structurally rigid scaffold. This guide provides a comprehensive and objective comparison of 4-methyloxolane-2-carboxylic acid with other prominent classes of chiral building blocks, namely γ-valerolactone (GVL), chiral α-hydroxy acids, and chiral amines. By presenting supporting experimental data, detailed methodologies, and logical frameworks, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Introduction to 4-Methyloxolane-2-carboxylic Acid
4-Methyloxolane-2-carboxylic acid is a bifunctional molecule featuring a saturated five-membered oxygen-containing heterocycle (oxolane or tetrahydrofuran) and a carboxylic acid moiety. The presence of stereocenters, typically at the 2 and 4 positions, imparts a distinct three-dimensional architecture that can be exploited for specific molecular recognition in biological systems. Its structural framework is a recurring motif in a variety of natural products and pharmacologically active compounds, making it an attractive starting point for the synthesis of novel therapeutic agents. Potential applications of this building block are being explored in the development of treatments for Hepatitis B virus (HBV) infections and in polymer chemistry.
Comparative Analysis of Chiral Building Blocks
The utility of a chiral building block is determined by a multitude of factors, including its synthetic accessibility, enantiomeric purity, stability, and versatility in subsequent chemical transformations. This section provides a comparative overview of 4-methyloxolane-2-carboxylic acid against γ-valerolactone, chiral α-hydroxy acids (lactic acid and mandelic acid), and chiral amines, which are frequently employed in drug discovery and asymmetric synthesis.
Data Presentation: Performance in Key Synthetic Transformations
The following tables summarize quantitative data for the synthesis and application of these chiral building blocks in common and important chemical reactions.
Table 1: Asymmetric Synthesis of Chiral Lactones
| Chiral Building Block | Starting Material | Catalytic System | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (S)-γ-Valerolactone | Levulinic Acid | Ru-SEGPHOS | 96 | 99 | [1] |
| (S)-γ-Valerolactone | Levulinic Acid | Ir-SIPHOX complex | 91 | 93 | [1] |
| (S)-γ-Valerolactone | Levulinic Acid | (R,R)-tartaric acid-NaBr-modified nickel | 93 | 46 | [1] |
| 4-Methyloxolane-2-carboxylic Acid | Chiral γ-lactone | Diastereoselective Reduction | ~65-75 (overall) | High (substrate-dependent) | [1] |
| 4-Methyloxolane-2-carboxylic Acid | 4-methylfuran-2-carboxylic acid | Catalytic Hydrogenation | >90 | Catalyst-dependent | [1] |
Table 2: Performance in Esterification Reactions
| Chiral Building Block | Alcohol | Coupling/Catalyst | Yield (%) | Conditions | Reference |
| 4-Methyloxolane-2-carboxylic Acid | Methanol | H₂SO₄ (cat.) | 85-95 (analogous) | Reflux, 2-4h | |
| (R/S)-Mandelic Acid | Ethanol | H₂SO₄ (cat.) | 80-90 | Reflux, 4-8h | [2] |
| (R/S)-Mandelic Acid | Ethanol | p-TSA (cat.) | 85-95 | Reflux, 6-12h | [2] |
| (R/S)-Mandelic Acid | Benzyl Alcohol | DCC/DMAP | 85 (representative) | Room Temp | [3] |
| γ-Valerolactone | Methanol | Trans-esterification | 94 | Not specified | [4] |
Table 3: Performance in Amidation Reactions
| Chiral Building Block | Amine | Coupling/Catalyst | Yield (%) | Conditions | Reference |
| 4-Methyloxolane-2-carboxylic Acid | Benzylamine | EDC/HOBt | 80-90 (analogous) | Room Temp | |
| (R/S)-Lactic Acid | Aniline | None (neat) | 92 | 120°C, 8h | [5] |
| (R/S)-Lactic Acid | Various anilines | [N₄₄₄₄][Lac] | High | 120-140°C | [6] |
| γ-Valerolactone | Ammonia | Aminolysis | ~99 (conversion) | Not specified | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a thorough understanding and potential replication of the synthetic transformations.
Protocol 1: Synthesis of (S)-γ-Valerolactone via Asymmetric Hydrogenation of Levulinic Acid
Materials:
-
Levulinic acid
-
[RuCl(p-cymene)((S)-SEGPHOS)]Cl catalyst
-
Methanol (solvent)
-
Hydrogen gas
-
Autoclave reactor
Procedure:
-
In a glovebox, a glass vial is charged with levulinic acid (1.0 mmol) and the Ru-SEGPHOS catalyst (0.005 mmol, 0.5 mol%).
-
Methanol (2 mL) is added, and the vial is placed in a stainless-steel autoclave.
-
The autoclave is sealed, removed from the glovebox, and then pressurized with hydrogen gas to 50 bar.
-
The reaction mixture is stirred at 50°C for 20 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford (S)-γ-valerolactone.
-
Yield and enantiomeric excess are determined by chiral GC analysis. A yield of 96% and an ee of 99% can be expected.[1]
Protocol 2: Fischer Esterification of (R/S)-Mandelic Acid with Ethanol
Materials:
-
(R/S)-Mandelic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add mandelic acid (1.0 eq), absolute ethanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[2]
-
Heat the mixture to reflux with stirring for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.[2]
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl mandelate.[2]
-
Purify the product by vacuum distillation to obtain the pure ester. An isolated yield of 80-90% is typical.[2]
Protocol 3: Direct Amidation of (R/S)-Lactic Acid with Aniline
Materials:
-
(R/S)-Lactic acid
-
Aniline
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a round-bottom flask, combine lactic acid (1.0 mmol) and aniline (1.0 mmol).[5]
-
Heat the neat mixture to 120°C with stirring for 8 hours.[5]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by recrystallization or column chromatography on silica gel. An isolated yield of 92% can be achieved.[5]
Visualization of Key Concepts
To further aid in the understanding of the selection and application of these chiral building blocks, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
Synthetic Pathway Comparison
Caption: Comparative overview of synthetic routes and applications.
Experimental Workflow for Chiral Building Block Derivatization
Caption: General derivatization workflow for chiral carboxylic acids.
Decision-Making Flowchart for Chiral Building Block Selection
Caption: A logical guide for selecting an appropriate chiral synthon.
Conclusion
The selection of a chiral building block is a critical decision in the design and execution of a synthetic strategy, with significant implications for the final product's properties and viability. 4-Methyloxolane-2-carboxylic acid offers a unique, rigid scaffold that can be advantageous for creating specific three-dimensional molecular architectures. However, its direct comparative performance data against more established chiral building blocks is still emerging.
This guide has provided a comparative overview of 4-methyloxolane-2-carboxylic acid with γ-valerolactone, chiral α-hydroxy acids, and chiral amines, supported by available experimental data and detailed protocols. While direct, side-by-side comparisons are not always available in the literature, the presented data allows for an informed, albeit sometimes inferred, assessment of their respective strengths and weaknesses.
For researchers and drug development professionals, the optimal choice will depend on a careful consideration of the target molecule's structural requirements, the desired stereochemistry, the scalability of the synthesis, and the overall cost-effectiveness of the chosen route. The information and frameworks provided herein serve as a valuable resource to navigate these complex decisions and to facilitate the rational design of efficient and stereoselective syntheses.
References
- 1. Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic conversion of γ-valerolactone to ε-caprolactam: towards nylon from renewable feedstock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactate anion catalyzes aminolysis of polyesters with anilines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.
Hazard Identification and Immediate Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life, with long-lasting effects.[1] It is imperative to prevent its release into the environment.
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
In Case of a Spill:
-
Evacuate the immediate area if the spill is large.
-
Ensure adequate ventilation.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Chemical Waste Profile
A summary of the key hazard data for this compound is provided in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H411 | Toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal:
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Preparation:
-
Always wear the appropriate PPE as outlined in the safety section.
-
Designate a specific, well-ventilated area, such as a fume hood, for the collection of this chemical waste.
-
-
Waste Collection:
-
Use a dedicated, leak-proof, and chemically compatible waste container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Carefully transfer any unwanted chemical, contaminated materials (e.g., absorbent pads, gloves), and empty containers into the designated waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Temporary Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated and secure secondary containment area to prevent accidental spills.
-
The storage area should be cool, dry, and away from incompatible materials.
-
-
Final Disposal:
-
The final disposal of the waste must be conducted by a licensed and approved hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.
-
Ensure all required waste manifest paperwork is completed accurately.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless told to do so by a poison control center or doctor.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before commencing any work with Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, ensure that appropriate Personal Protective Equipment (PPE) is worn.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Personal Protective Equipment (PPE) Summary:
| PPE Category | Required Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][5] | Protects against potential splashes and aerosols. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and a chemical-resistant apron.[3][6] | Provides a barrier against skin contact. Thicker gloves generally offer better protection.[6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is essential. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3][7] | Minimizes the risk of inhaling potentially harmful vapors or aerosols. |
| Foot Protection | Closed-toe shoes, with chemical-resistant boots worn over them if there is a risk of spills.[5] | Protects feet from spills and falling objects. |
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: Immediately clear the area of the spill.[3]
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.[3]
-
Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[3]
-
Collect: Carefully gather the absorbed material into a labeled, sealed container for disposal.[3]
In Case of Exposure:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[8] In all cases of exposure, seek immediate medical attention.
Storage and Disposal Plan
Storage:
-
Store containers in a designated, well-ventilated, and secure area.[3]
-
Keep containers tightly closed in a dry, cool place.[8]
-
Store away from incompatible materials, such as strong oxidizing agents.[3][8]
-
The storage area should have secondary containment to prevent the release of material in case of a leak.[3]
Disposal Protocol: Improper disposal of chemical waste is a significant safety and environmental hazard.[2] Do NOT dispose of this compound down the drain or in regular trash.[2][4]
| Step | Procedure | Key Details |
| 1. Waste Identification | Characterize the waste as hazardous based on the properties of similar morpholine compounds.[2] | Assumed to be flammable, corrosive, and toxic.[2] |
| 2. Containerization | Use compatible, leak-proof containers (e.g., High-Density Polyethylene - HDPE).[2] | Ensure the container is in good condition with a secure lid. |
| 3. Labeling | Clearly label the container with "Hazardous Waste," the full chemical name, primary hazards (e.g., Flammable, Corrosive, Toxic), and the accumulation start date.[2][3] | Accurate labeling is crucial for safe handling and disposal. |
| 4. Collection | Collect liquid waste in a designated, sealed container. Contaminated solids (e.g., gloves, absorbent pads) should be placed in a separate, clearly labeled container.[3] | Do not mix with other chemical waste unless compatibility is confirmed.[3] |
| 5. EHS Contact | Contact your institution's Environmental Health and Safety (EHS) department for waste pickup.[2] | Provide a complete and accurate description of the waste. |
Experimental Workflow: Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
